Product packaging for 1-(4-Methylbenzoyl)-1H-benzotriazole(Cat. No.:CAS No. 59046-28-5)

1-(4-Methylbenzoyl)-1H-benzotriazole

Cat. No.: B027401
CAS No.: 59046-28-5
M. Wt: 237.26 g/mol
InChI Key: YOYAUIFNAMODDP-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)-1H-benzotriazole (CAS 59046-28-5) is an organic compound with the molecular formula C 14 H 11 N 3 O and a molecular weight of 237.26 g/mol. This benzotriazole derivative is exclusively intended for research applications and is a valuable synthetic building block in medicinal chemistry and materials science. Benzotriazole derivatives are recognized as privileged structures in biomedical research due to their versatile biological properties. The benzotriazole core can act as a pharmacophore or be used as a bioisosteric replacement for other triazolic systems, modifying the mode of action and improving the profile of lead compounds. Researchers utilize such derivatives in the development of antimicrobial, antiprotozoal, and antitumor agents. The specific 4-methylbenzoyl substitution on the benzotriazole nitrogen in this compound enhances its utility as an intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. Applications & Research Value: • Synthetic Intermediate: Serves as a key precursor in the synthesis of diverse heterocyclic compounds for pharmaceutical research. • Medicinal Chemistry: The benzotriazole scaffold is investigated for its antimicrobial, antiparasitic, and antitubulin activities. • Materials Research: Benzotriazole derivatives are studied for their properties as corrosion inhibitors and UV stabilizers. Handling Note: For Research Use Only. Not intended for human diagnostic or therapeutic use, or for any veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O B027401 1-(4-Methylbenzoyl)-1H-benzotriazole CAS No. 59046-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzotriazol-1-yl-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-6-8-11(9-7-10)14(18)17-13-5-3-2-4-12(13)15-16-17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYAUIFNAMODDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356607
Record name 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59046-28-5
Record name 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Methylbenzoyl)-1H-benzotriazole, a versatile chemical intermediate. The document details the experimental protocol for its preparation, presents key physical and chemical data in structured tables, and includes a visual representation of the synthetic workflow.

Introduction

This compound belongs to the class of N-acylbenzotriazoles, which are widely recognized as stable and effective acylating agents in organic synthesis. These compounds serve as valuable alternatives to more reactive acyl chlorides, offering advantages such as ease of handling, high yields in acylation reactions, and compatibility with a broad range of functional groups. The title compound, featuring a p-toluoyl group, is a potentially useful building block in the synthesis of more complex molecules, including pharmacologically active compounds and novel materials. This guide outlines a reliable synthetic route and the expected analytical characteristics of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of 1H-benzotriazole with 4-methylbenzoic acid. A well-established and efficient method for this transformation involves the activation of the carboxylic acid with thionyl chloride in the presence of excess benzotriazole.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of N-acylbenzotriazoles developed by Katritzky et al.

Materials:

  • 4-Methylbenzoic acid

  • 1H-Benzotriazole

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • 2 N Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1H-benzotriazole (4.76 g, 40 mmol) in dichloromethane (50 mL) at room temperature, slowly add thionyl chloride (1.19 g, 0.73 mL, 10 mmol).

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Add 4-methylbenzoic acid (1.36 g, 10 mmol) to the reaction mixture in one portion.

  • Continue stirring for 2 hours at room temperature. A white precipitate of benzotriazole hydrochloride will form.

  • Filter the reaction mixture to remove the precipitate and wash the solid with dichloromethane (2 x 50 mL).

  • Combine the organic filtrates and wash with 2 N aqueous sodium hydroxide (3 x 60 mL) to remove unreacted 4-methylbenzoic acid and excess benzotriazole.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield this compound.

Synthetic Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Methylbenzoic_Acid 4-Methylbenzoic Acid Reaction_Vessel Reaction in Dichloromethane (2 hours at room temperature) 4-Methylbenzoic_Acid->Reaction_Vessel 1H-Benzotriazole 1H-Benzotriazole 1H-Benzotriazole->Reaction_Vessel Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Washing with NaOH(aq) Filtration->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Flash Chromatography Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Characterization Data

This section summarizes the physical properties of the starting materials and the final product, as well as the expected spectroscopic data for this compound.

Physical and Chemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical StateMelting Point (°C)
4-Methylbenzoic AcidC₈H₈O₂136.1599-94-5White crystalline solid180-182
1H-BenzotriazoleC₆H₅N₃119.1295-14-7White to light tan crystalline solid98-100
This compoundC₁₄H₁₁N₃O237.2659046-28-5Solid (expected)Not available
Spectroscopic Data for this compound (Predicted)

Due to the limited availability of published experimental data for this compound, the following spectroscopic characteristics are predicted based on the known spectra of the starting materials and related N-acylbenzotriazole compounds.

¹H NMR (CDCl₃, 400 MHz)¹³C NMR (CDCl₃, 100 MHz)IR (KBr, cm⁻¹)Mass Spectrometry (EI)
δ (ppm) δ (ppm) Wavenumber (cm⁻¹) m/z (intensity)
~8.30-8.10 (m, 2H, Ar-H)~168.0 (C=O)~3070 (Ar C-H stretch)237 (M⁺)
~7.80-7.60 (m, 2H, Ar-H)~145.0 (Ar-C)~1700 (C=O stretch)119 (M-p-toluoyl)⁺
~7.50-7.30 (m, 4H, Ar-H)~132.0 (Ar-C)~1610, 1580, 1495 (Ar C=C stretch)119 (p-toluoyl)⁺
~2.45 (s, 3H, CH₃)~130.0 (Ar-CH)~1280 (C-N stretch)91 (tropylium)⁺
~128.0 (Ar-CH)~750 (Ar C-H bend)
~124.0 (Ar-CH)
~114.0 (Ar-CH)
~21.5 (CH₃)

Note: The predicted NMR chemical shifts are approximate and may vary depending on the solvent and experimental conditions. The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a summary of its key properties. The synthetic method described is robust and high-yielding, making the target compound readily accessible for further applications in research and development. The tabulated data and spectroscopic predictions offer a valuable resource for the characterization and quality control of this important chemical intermediate. Researchers and scientists in drug development and materials science can utilize this information to facilitate their synthetic endeavors and explore the potential of this compound in various applications.

An In-depth Technical Guide on the Physical and Chemical Properties of 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Methylbenzoyl)-1H-benzotriazole, a versatile N-acylbenzotriazole derivative. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Properties

This compound is a stable, crystalline solid.[1] N-acylbenzotriazoles, such as this compound, are recognized for their stability compared to corresponding acid chlorides, making them advantageous acylating agents in various chemical transformations.[1][2]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValueReference
Molecular Formula C₁₄H₁₁N₃O[3]
Molecular Weight 237.26 g/mol Calculated
Density 1.25 g/cm³
Boiling Point 429.7 °C at 760 mmHg
Flash Point 213.7 °C
Refractive Index 1.664
Melting Point Data not available for the specific compound. Related compound 1-Benzoyl-1H-benzotriazole has a melting point of 111-112 °C.[4]

Synthesis and Experimental Protocols

N-acylbenzotriazoles are valuable synthons in organic synthesis, often used as alternatives to acyl chlorides for acylation reactions.[2] The synthesis of this compound typically involves the reaction of benzotriazole with 4-methylbenzoyl chloride or the coupling of 4-methylbenzoic acid with benzotriazole.

General Experimental Protocol for N-Acylation of Benzotriazole

A general and environmentally friendly procedure for the N-acylation of nitrogenous heterocyclic compounds involves using stoichiometric amounts of the heterocyclic amine and the corresponding acyl chloride under solvent-free conditions, catalyzed by a reusable clay at room temperature.[5]

Materials:

  • Benzotriazole

  • 4-Methylbenzoyl chloride

  • Natural clay catalyst (e.g., potter's clay)

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, combine benzotriazole (1.05 mmol), 4-methylbenzoyl chloride (1.05 mmol), and 0.5 g of the clay catalyst.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).

  • Evaporate the filtrate to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure this compound.[5]

Diagram 1: General Workflow for the N-acylation of Amines using Benzotriazoles

G Carboxylic_Acid Carboxylic Acid (4-Methylbenzoic Acid) N_Acylbenzotriazole N-Acylbenzotriazole (this compound) Carboxylic_Acid->N_Acylbenzotriazole + Benzotriazole + Coupling Agent Benzotriazole Benzotriazole Coupling_Agent Coupling Agent (e.g., Thionyl Chloride) Amide Amide N_Acylbenzotriazole->Amide + Amine Amine Amine Byproduct Benzotriazole (Byproduct) Amide->Byproduct

Caption: General workflow for N-acylation of amines.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of an N-acylbenzotriazole would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1700-1750 cm⁻¹. The disappearance of the N-H stretching band from benzotriazole (around 3300-3500 cm⁻¹) and the appearance of the carbonyl band would confirm the N-acylation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of both the benzotriazole and the 4-methylbenzoyl moieties, as well as a singlet for the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak corresponding to the molecular weight of the compound (237.26 g/mol ).

Reactivity and Chemical Properties

N-acylbenzotriazoles are known for their utility as efficient acylating agents for a variety of nucleophiles, including amines, alcohols, and thiols.[2] They offer a milder alternative to acyl chlorides and can be used in neutral reaction conditions, which is advantageous when working with sensitive substrates.[1] The benzotriazole moiety serves as an excellent leaving group, facilitating the acyl transfer.[6]

Biological Activity and Potential Applications

While specific biological activities for this compound have not been detailed in the available literature, the broader class of N-acylbenzotriazoles and benzotriazole derivatives have been investigated for a range of biological and pharmacological properties.

Some N-acylbenzotriazole derivatives have shown antibacterial activity.[4] For instance, a Cu(II) coordinated N-aroylbenzotriazole complex displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] Furthermore, various benzotriazole derivatives have been explored for their potential as antiviral, antifungal, and anticancer agents.[7][8] The benzotriazole scaffold is considered a promising platform for the development of new bioactive compounds.[6]

Diagram 2: Potential Biological Activities of Benzotriazole Derivatives

G Benzotriazole_Derivatives Benzotriazole Derivatives Antibacterial Antibacterial Activity Benzotriazole_Derivatives->Antibacterial Antiviral Antiviral Activity Benzotriazole_Derivatives->Antiviral Antifungal Antifungal Activity Benzotriazole_Derivatives->Antifungal Anticancer Anticancer Activity Benzotriazole_Derivatives->Anticancer

Caption: Potential biological activities of benzotriazoles.

Conclusion

This compound is a stable and versatile chemical intermediate with significant potential in organic synthesis, particularly as an acylating agent. While specific data on its physical properties, such as melting point, and detailed spectral characterization are not extensively documented in publicly available literature, its chemical behavior and synthetic utility can be inferred from the well-established chemistry of N-acylbenzotriazoles. Further research into the specific biological activities of this compound could unveil new applications in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 59046-28-5

This technical guide provides a comprehensive overview of 1-(4-Methylbenzoyl)-1H-benzotriazole, a versatile N-acylbenzotriazole derivative. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering detailed information on its properties, synthesis, applications, and biological potential.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 59046-28-5[3][4][5][6][7][8]
Molecular Formula C₁₄H₁₁N₃O[3][4]
Molecular Weight 237.26 g/mol [3][4]
Exact Mass 237.09 g/mol [3]
Density 1.25 g/cm³[3]
Boiling Point 429.7 °C at 760 mmHg[3]
Flash Point 213.7 °C[3]
Refractive Index 1.664[3]
LogP 2.4282[3]

Synthesis and Purification

N-acylbenzotriazoles are renowned for their stability and ease of preparation. They are typically synthesized from the corresponding carboxylic acid and 1H-benzotriazole. An efficient and widely adopted one-pot procedure utilizes thionyl chloride as a coupling agent, which allows for mild reaction conditions and high yields across a broad range of substrates.[9]

Experimental Protocol: Synthesis

This protocol is adapted from the general procedure for synthesizing N-acylbenzotriazoles.[9]

Materials:

  • 4-Methylbenzoic acid (p-toluic acid)

  • 1H-Benzotriazole

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methylbenzoic acid (1.0 eq) and 1H-benzotriazole (1.1 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization. While the optimal solvent should be determined experimentally, solvents such as benzene, toluene, or ethanol are commonly used for recrystallizing benzotriazole derivatives.[6] Alternatively, for high purity, flash column chromatography on silica gel may be employed.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification 4-Methylbenzoic_Acid 4-Methylbenzoic Acid Mixing Mix Reactants in DCM at 0°C 4-Methylbenzoic_Acid->Mixing Benzotriazole 1H-Benzotriazole Benzotriazole->Mixing Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Mixing DCM Dichloromethane (Solvent) DCM->Mixing Reaction Stir at Room Temp (2-4h) Mixing->Reaction Dropwise SOCl₂ Quenching Quench with NaHCO₃ Reaction->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 1-(4-Methylbenzoyl)- 1H-benzotriazole Recrystallization->Pure_Product

A flowchart of the synthesis and purification process.

Spectral Data (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[10][11][12][13][14][15][16][17]

Spectral DataPredicted Characteristics
¹H NMR Aromatic protons of the benzotriazole ring (approx. 7.5-8.2 ppm). Aromatic protons of the 4-methylbenzoyl group (approx. 7.3-7.8 ppm, appearing as two doublets). A singlet for the methyl group protons (approx. 2.4 ppm).
¹³C NMR Carbonyl carbon signal (approx. 165-170 ppm). Aromatic carbons of both rings (approx. 110-150 ppm). Methyl carbon signal (approx. 21-22 ppm).
IR (Infrared) Strong carbonyl (C=O) stretching vibration (approx. 1700-1750 cm⁻¹). C=C stretching vibrations for the aromatic rings (approx. 1450-1600 cm⁻¹). C-H stretching for aromatic and methyl groups (approx. 2900-3100 cm⁻¹).

Applications in Organic Synthesis

The primary application of this compound stems from its nature as a stable and neutral N-acylating agent. N-acylbenzotriazoles are advantageous alternatives to more reactive acylating agents like acyl chlorides and anhydrides, especially in syntheses involving sensitive functional groups.[11][18]

They are extensively used for the preparation of:

  • Amides: React readily with primary and secondary amines, and even aqueous ammonia, to form amides in high yields under mild conditions.[11]

  • Esters and Thioesters: Can acylate alcohols and thiols.

  • Ketones: Used in C-acylation reactions.

The benzotriazole moiety serves as an excellent leaving group, facilitating nucleophilic attack on the acyl carbon. The workup is often straightforward as the benzotriazole byproduct can be easily removed.

General Mechanism of Acylation

Acylation_Mechanism General Acylation Mechanism using N-Acylbenzotriazole Acylbenzotriazole 1-(4-Methylbenzoyl)- 1H-benzotriazole Intermediate Tetrahedral Intermediate Acylbenzotriazole->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH Nucleophile->Intermediate Product Acylated Product (e.g., Amide, Ester) Intermediate->Product Collapse of Intermediate Byproduct 1H-Benzotriazole (Leaving Group) Intermediate->Byproduct Elimination

Mechanism of nucleophilic acyl substitution.

Biological Activity and Potential in Drug Development

Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[3][10][19][20][21] The benzotriazole nucleus is a key component in numerous compounds investigated for various therapeutic applications.

While no specific biological studies have been published for this compound, the broader class of N-acylbenzotriazoles and other benzotriazole derivatives has demonstrated significant potential in several areas:

  • Antimicrobial Activity: Many benzotriazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains like Aspergillus niger and Candida albicans.[20][22][23][24]

  • Antiviral Activity: Certain derivatives have shown promising activity against a range of viruses, including Respiratory Syncytial Virus (RSV) and Coxsackievirus B5 (CVB-5).[1][9][18][21] Some compounds are believed to interfere with the early stages of viral infection.[1]

  • Anticancer Activity: Some benzotriazole-based compounds, such as vorozole, have been investigated as antineoplastic agents.[21]

  • Anti-inflammatory and Analgesic Effects: N-acyl-1H-benzotriazole derivatives have been screened for anti-inflammatory and analgesic properties.[25]

Given the established biological activities of the benzotriazole scaffold, this compound represents a compound of interest for further screening and development in medicinal chemistry. Its stable structure and synthetic accessibility make it an attractive candidate for inclusion in compound libraries for high-throughput screening.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

References

Spectral Analysis of 1-(4-Methylbenzoyl)-1H-benzotriazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for the compound 1-(4-Methylbenzoyl)-1H-benzotriazole. Due to the limited availability of experimentally-derived spectra for this specific molecule in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on data from analogous compounds, such as (1H-1,2,3-Benzotriazol-1-yl)(o-tolyl)methanone, and general principles of spectroscopy.[1]

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3 - 8.1d1HBenzotriazole-H4
~8.1 - 7.9d2HBenzoyl-H2, H6
~7.8 - 7.6m2HBenzotriazole-H5, H6
~7.5 - 7.3d2HBenzoyl-H3, H5
~7.4 - 7.2t1HBenzotriazole-H7
~2.4s3HMethyl (-CH₃)
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~168Carbonyl (C=O)
~146Benzotriazole-C7a
~144Benzoyl-C4
~133Benzotriazole-C3a
~131Benzoyl-C1
~130Benzoyl-C2, C6
~129Benzoyl-C3, C5
~126Benzotriazole-C5
~125Benzotriazole-C6
~120Benzotriazole-C4
~114Benzotriazole-C7
~22Methyl (-CH₃)
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H Stretch
~2950-2850WeakAliphatic C-H Stretch
~1690-1670StrongC=O Stretch (Aryl Ketone)[2][3]
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1350-1300MediumC-N Stretch
~1250-1200MediumN-N Stretch
~850-800Strong1,4-disubstituted Benzene C-H Bend
~750Strongortho-disubstituted Benzene C-H Bend
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
237Moderate[M]⁺ (Molecular Ion)
119High[C₇H₇O]⁺ (4-Methylbenzoyl cation)
118Moderate[C₆H₄N₃]⁺ (Benzotriazolyl cation)
91High[C₇H₇]⁺ (Tropylium ion)
90Moderate[C₆H₄N₂]⁺
65Moderate[C₅H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is required.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay (d1): 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Spectral Width: 0-220 ppm.

  • Relaxation Delay (d1): 2 seconds.

  • Temperature: 298 K.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before scanning the sample.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, typically coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method for such compounds.

Sample Preparation (for GC-MS or LC-MS):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane for GC-MS, or methanol/acetonitrile for LC-MS).

  • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

GC-MS Parameters (Typical):

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

LC-MS Parameters (Typical):

  • Injection Volume: 5-10 µL.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium acetate.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Visualizations

The following diagrams illustrate the general synthetic pathway for N-acylbenzotriazoles and a logical workflow for the spectral analysis of this compound.

Synthesis_of_N_Acylbenzotriazoles General Synthesis of N-Acylbenzotriazoles CarboxylicAcid Carboxylic Acid (e.g., 4-Methylbenzoic Acid) AcylChloride Acyl Chloride Intermediate CarboxylicAcid->AcylChloride + ActivatingAgent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) ActivatingAgent->AcylChloride NAcylbenzotriazole This compound AcylChloride->NAcylbenzotriazole + Benzotriazole 1H-Benzotriazole Benzotriazole->NAcylbenzotriazole Base Base (e.g., Pyridine, Triethylamine) Base->NAcylbenzotriazole

Caption: General synthetic route for this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS StructureElucidation Structure Elucidation & Verification NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

Caption: Logical workflow for the spectral characterization of the target compound.

References

Crystal structure of 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of 1-(4-Methylbenzoyl)-1H-benzotriazole and its Analogs

Disclaimer: As of the latest search, the specific crystal structure of this compound is not publicly available in the searched crystallographic databases. This guide provides a comprehensive overview of the synthesis and characterization of N-acylbenzotriazoles and presents a detailed analysis of the crystal structure of a closely related compound, 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile, to provide relevant structural insights for researchers, scientists, and drug development professionals.

Introduction to N-Acylbenzotriazoles

N-acylbenzotriazoles are highly stable and versatile acylating agents in organic synthesis.[1] They serve as valuable alternatives to acyl chlorides for a wide range of N-, O-, C-, and S-acylation reactions, leading to the synthesis of biologically significant compounds such as amides, peptides, and esters.[1][2] The benzotriazole moiety acts as an excellent leaving group, facilitating these transformations under mild conditions.[3] Given their synthetic utility, understanding the structural and chemical properties of this class of compounds is of significant interest.

Crystal Structure Analysis of a Related Compound: 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile

While the specific data for this compound is unavailable, the crystal structure of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile (C₁₄H₁₀N₄) offers valuable insights into the molecular geometry and packing of similar benzotriazole derivatives.[4]

Crystallographic Data

The crystal data for 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile provides a summary of the unit cell dimensions and other key crystallographic parameters.

ParameterValue[4]
Chemical Formula C₁₄H₁₀N₄
Formula Weight (Mᵣ) 234.26
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.1912 (13)
b (Å) 19.0520 (9)
c (Å) 8.6610 (6)
β (°) 118.0390 (10)
Volume (V) (ų) 1193.0 (2)
Z 4
Temperature (K) 293 (2)
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) (Mg m⁻³) 1.303
Absorption Coefficient (μ) (mm⁻¹) 0.08
Data Collection and Refinement

Details of the data collection and structure refinement are crucial for assessing the quality of the crystallographic model.

ParameterValue[4]
Diffractometer Rigaku Mercury2
Reflections Collected 11866
Independent Reflections 2715
Reflections with I > 2σ(I) 1903
R_int 0.047
Final R indices [I > 2σ(I)] R[F² > 2σ(F²)] = 0.067
wR(F²) 0.182
Goodness-of-fit (S) 1.09
No. of Parameters 163
Max., Min. Residual Electron Density (e Å⁻³) 0.34, -0.17

In the molecular structure of this analog, the dihedral angle between the benzotriazole and benzene ring systems is 69.03 (6)°.[4] The crystal structure is stabilized by van der Waals contacts.[4]

Experimental Protocols

General Synthesis of N-Acylbenzotriazoles

N-acylbenzotriazoles are typically synthesized by the reaction of a carboxylic acid with 1H-benzotriazole. A common procedure involves the use of a coupling agent.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: - Carboxylic Acid (e.g., 4-Methylbenzoic Acid) - 1H-Benzotriazole reagents Reagents: - Coupling Agent (e.g., T3P, DCC) - Solvent (e.g., Dichloromethane) start->reagents 1. Mix reaction Reaction: Stir at room temperature reagents->reaction 2. Combine workup Aqueous Workup & Extraction reaction->workup 3. Quench purification Purification: (e.g., Recrystallization, Chromatography) workup->purification 4. Isolate Crude product Final Product: This compound purification->product 5. Purify nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms xrd Single-Crystal X-ray Diffraction product->xrd

Caption: General workflow for the synthesis and characterization of N-acylbenzotriazoles.

Detailed Protocol:

  • To a solution of the carboxylic acid (1.0 eq.) and 1H-benzotriazole (1.1 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate), a coupling agent such as propylphosphonic anhydride (T3P) or dicyclohexylcarbodiimide (DCC) (1.2 eq.) is added portion-wise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography to yield the pure N-acylbenzotriazole.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate) at room temperature.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a constant temperature (e.g., 293 K) during data collection.[4] Intensity data are collected using a radiation source, typically Mo Kα.[4]

  • Structure Solution and Refinement: The collected data is processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².[4] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Activities of N-Acylbenzotriazoles and Related Compounds

Benzotriazole and its derivatives are known to exhibit a wide range of biological activities. This makes them attractive scaffolds in medicinal chemistry and drug development.[3]

  • Antimicrobial Activity: Many benzotriazole derivatives have been investigated for their antibacterial and antifungal properties.[3] For instance, certain N-acylcephalexins synthesized using N-acylbenzotriazoles have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.[5] A copper(II) complex of an N-aroylbenzotriazole also displayed potent antibacterial activity.[1]

  • Antiviral Activity: N-alkyl derivatives of tetrabromobenzotriazole have been identified as inhibitors of the NTPase/helicase of the Hepatitis C virus (HCV) and other related Flaviviridae.[6]

  • Antiprotozoal Activity: Benzotriazole derivatives have been tested against protozoan parasites such as Acanthamoeba castellanii and Trypanosoma cruzi.[3][4]

  • Enzyme Inhibition: Certain derivatives have shown selective inhibition against protein kinase CK2, indicating potential anticancer activity.[7]

The diverse biological profile of benzotriazole-containing molecules underscores the importance of this heterocyclic system in the design of new therapeutic agents.[3]

References

A Technical Guide to the Reactivity of Acylated Benzotriazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylbenzotriazoles have emerged as highly versatile and efficient reagents in organic synthesis.[1] They are stable, often crystalline, solids that serve as superior alternatives to traditional acylating agents like acyl chlorides and acid anhydrides.[2][3] Their stability, ease of handling, and reactivity under neutral conditions make them particularly valuable in complex syntheses, including peptide chemistry and the development of pharmacologically active molecules.[4][5] This guide provides an in-depth analysis of the reactivity of the benzotriazole group in acylated compounds, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The core of their reactivity lies in the excellent leaving group ability of the benzotriazolide anion.[6][7] This property facilitates the transfer of the acyl group to a wide range of nucleophiles, enabling efficient N-acylation, C-acylation, O-acylation, and S-acylation.[1][8] These reactions proceed under mild conditions, often at room temperature, and are compatible with a variety of sensitive functional groups, which is a significant advantage in multistep synthesis.[2]

Core Reactivity and Mechanism

The primary mode of action for N-acylbenzotriazoles is nucleophilic acyl substitution. The benzotriazole moiety is an effective leaving group, making the acyl carbon highly electrophilic and susceptible to attack by nucleophiles.[4][7] The reaction is generally clean, with the benzotriazole byproduct being easily removed during workup.[2]

The general mechanism involves the attack of a nucleophile (Nu) on the carbonyl carbon of the N-acylbenzotriazole. This forms a tetrahedral intermediate which then collapses, expelling the stable benzotriazolide anion and resulting in the acylated nucleophile.

General Mechanism of Nucleophilic Acyl Substitution.

Synthesis and Experimental Protocols

N-acylbenzotriazoles are typically synthesized from carboxylic acids. A common and efficient method involves the reaction of a carboxylic acid with benzotriazole in the presence of a coupling agent like thionyl chloride (SOCl₂).[4][9]

Protocol 1: General Synthesis of N-Acylbenzotriazoles

This protocol describes a widely used one-pot procedure for converting carboxylic acids into their corresponding N-acylbenzotriazoles.[9]

Materials:

  • Carboxylic acid (1.0 eq)

  • Benzotriazole (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of the carboxylic acid (1.0 eq) and benzotriazole (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to 0 °C in an ice bath.

  • Thionyl chloride (1.2 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting solid is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Protocol 2: N-Acylation of an Amine

This protocol details the use of a synthesized N-acylbenzotriazole for the acylation of a primary amine to form an amide.[2]

Materials:

  • N-acylbenzotriazole (1.0 eq)

  • Primary amine (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • The N-acylbenzotriazole (1.0 eq) is dissolved in anhydrous THF in a reaction flask.

  • The primary amine (1.0 eq) is added to the solution at room temperature.

  • The reaction mixture is stirred for 1-3 hours. Progress is monitored by TLC.

  • After the reaction is complete, the solvent is removed in vacuo.

  • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the amide product.

  • Purification can be achieved by column chromatography or recrystallization.

G Experimental Workflow: Amide Synthesis cluster_0 Step 1: Synthesis of N-Acylbenzotriazole cluster_1 Step 2: N-Acylation of Amine A Carboxylic Acid + Benzotriazole in DCM B Add SOCl₂ at 0°C A->B C Stir at RT for 2-4h B->C D Workup: Aq. NaHCO₃ wash, dry, evaporate C->D E Pure N-Acylbenzotriazole D->E F N-Acylbenzotriazole + Amine in THF E->F Use in next step G Stir at RT for 1-3h F->G H Workup: Solvent removal, extractive wash G->H I Purification H->I J Final Amide Product I->J

Workflow for Amide Synthesis using N-Acylbenzotriazole.

Scope of Reactivity and Quantitative Data

N-acylbenzotriazoles are remarkably versatile, reacting with a broad spectrum of nucleophiles.[1] This section summarizes their application in N-, O-, C-, and S-acylation reactions, supported by quantitative data on reaction yields.

ReactivityScope center N-Acylbenzotriazole N_Nu N-Nucleophiles (Ammonia, Amines, Amino Acids) center->N_Nu N-Acylation O_Nu O-Nucleophiles (Alcohols, Phenols) center->O_Nu O-Acylation C_Nu C-Nucleophiles (Organometallics, Enolates, Heterocycles) center->C_Nu C-Acylation S_Nu S-Nucleophiles (Thiols, Thiophenols) center->S_Nu S-Acylation Amide Amides / Peptides N_Nu->Amide Ester Esters O_Nu->Ester Ketone Ketones C_Nu->Ketone Thioester Thioesters S_Nu->Thioester

Scope of Acylation Reactions.
N-Acylation: Amide and Peptide Synthesis

N-acylation is one of the most common applications, providing high yields of primary, secondary, and tertiary amides.[2] This method is particularly advantageous in peptide synthesis, where the mild conditions help prevent racemization.[6][10]

Substrate (Amine)Acyl GroupConditionsYield (%)Reference
BenzylamineBenzoylTHF, rt, 2h95[2]
AnilineAcetylTHF, rt, 1h98[2]
DiethylaminePropionylTHF, rt, 3h92[2]
Glycine methyl esterZ-AlanineMeCN/H₂O, rt>90[6]
Various aminesVarious acylsWater, rt or MWHigh[11][12]
O-Acylation: Ester Synthesis

Alcohols and phenols can be efficiently acylated to form esters. This reaction often requires a base or catalyst to activate the hydroxyl group.

Substrate (Alcohol)Acyl GroupConditionsYield (%)Reference
Benzyl alcoholBenzoylPyridine, rt, 5h85[13][14]
PhenolAcetylEt₃N, DCM, rt, 4h90[13][14]
1-OctanolLauroylDMAP, THF, rt, 6h88[13][14]
C-Acylation: Ketone Synthesis

N-acylbenzotriazoles react with various carbon nucleophiles, such as Grignard reagents, organozinc compounds, and enolates, to produce ketones in good yields.[3][15] This provides a valuable alternative to the use of highly reactive acyl chlorides.

Substrate (Nucleophile)Acyl GroupConditionsYield (%)Reference
Phenylmagnesium bromideAcetylTHF, 0°C to rt82[3]
Ethyl 2-lithioacetateBenzoylTHF, -78°C75[3]
Nitromethane anionVariousBase, THF/DMF39-86[16][17]
S-Acylation: Thioester Synthesis

Thiols are readily acylated by N-acylbenzotriazoles to give the corresponding thioesters, which are important intermediates in both chemical and biological systems.

Substrate (Thiol)Acyl GroupConditionsYield (%)Reference
ThiophenolBenzoylEt₃N, THF, rt, 2h94[13][14]
1-DodecanethiolAcetylNaH, THF, rt, 3h91[13][14]

Applications in Drug Development

The unique reactivity profile of acylated benzotriazoles makes them highly relevant in drug discovery and development. Their use in the mild and efficient synthesis of amide bonds is crucial for building peptide-based drugs and other complex nitrogen-containing molecules.[5][6][10] Furthermore, their ability to acylate a wide range of functional groups allows for the late-stage functionalization of drug candidates, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. The stability and predictability of these reagents are key assets in the synthesis of novel cephalosporin antibiotics and other pharmacologically active heterocycles.[18][19]

Conclusion

N-acylbenzotriazoles are robust and versatile acylating agents with a broad scope of applications in modern organic synthesis. The benzotriazole group acts as an excellent leaving group, enabling efficient and clean acylation of nitrogen, oxygen, carbon, and sulfur nucleophiles under mild, often neutral, conditions. The high yields, operational simplicity, and stability of these reagents make them indispensable tools for researchers in academia and industry, particularly in the field of drug development where efficiency and functional group tolerance are paramount. The continued exploration of their reactivity is expected to uncover even more applications for these valuable synthetic intermediates.

References

A Technical Guide to the Thermal Stability and Decomposition of 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-(4-Methylbenzoyl)-1H-benzotriazole, a member of the N-acylbenzotriazole class of compounds. These compounds are widely recognized in organic synthesis as versatile acylating agents. Understanding their thermal behavior is crucial for ensuring safety, optimizing reaction conditions, and assessing their stability in various applications, including drug development where thermal processing may be involved.

Thermal Stability Profile

The thermal stability of N-acylbenzotriazoles is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information on the temperatures at which decomposition begins, the extent of mass loss, and the energetic nature of the decomposition process (i.e., exothermic or endothermic).

Predicted Thermal Events

Based on the analysis of analogous compounds, the thermal profile of this compound is expected to exhibit the following key events:

  • Melting: An endothermic event corresponding to the solid-to-liquid phase transition.

  • Decomposition: One or more exothermic events associated with the breakdown of the molecule, typically involving the loss of nitrogen gas.

Data Presentation

The following table summarizes the kind of quantitative data that would be obtained from TGA and DSC analyses. Note: The values presented are hypothetical and serve as an illustrative example of how experimental data for this compound would be structured.

Thermal EventTechniqueParameterIllustrative Value
MeltingDSCOnset Temperature110 - 120 °C
Peak Temperature120 - 130 °C
Enthalpy of Fusion (ΔHfus)80 - 100 J/g
DecompositionTGAOnset Temperature (Td)180 - 200 °C
Mass Loss (Step 1)~23% (corresponds to N2 loss)
DSCPeak Temperature200 - 220 °C (exothermic)

Proposed Decomposition Pathway

The thermal decomposition of 1-acylbenzotriazoles, particularly under pyrolysis conditions, is understood to proceed through a well-defined pathway. The proposed mechanism for this compound is initiated by the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. This leads to the formation of a reactive biradical or carbene intermediate.

This intermediate can then undergo a series of rearrangements and subsequent reactions. A key pathway is a Wolff-type rearrangement, which is known to occur in related systems. This rearrangement would lead to the formation of an N-acylfulvenimine intermediate. Further reactions of this intermediate can lead to the formation of various products, including substituted benzoxazoles and cyanocyclopentadienes.

The logical flow of this proposed decomposition is visualized in the following diagram:

cluster_input cluster_process cluster_output A This compound B Heat (Δ) A->B Initiation C Loss of N₂ B->C D Biradical/Carbene Intermediate C->D E Wolff-Type Rearrangement D->E F N-(4-Methylbenzoyl)fulvenimine E->F G 2-(4-Methylphenyl)benzoxazole F->G Further Reactions H Substituted Cyanocyclopentadienes F->H Further Reactions

Proposed Thermal Decomposition Pathway.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following detailed methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the sample loses mass and the percentage of mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C. A linear heating rate of 10 °C/min is standard, although different heating rates (e.g., 5, 15, and 20 °C/min) can be used to study the kinetics of decomposition.

  • Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve is a plot of percentage mass versus temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

The experimental workflow for TGA is illustrated below:

cluster_workflow A Sample Weighing (5-10 mg) B Placement in TGA Pan A->B C Inert Atmosphere Purge (N₂) B->C D Heating Program (e.g., 10 °C/min) C->D E Data Acquisition (Mass vs. Temp) D->E F TGA/DTG Curve Analysis E->F

Determining the Solubility of 1-(4-Methylbenzoyl)-1H-benzotriazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-(4-methylbenzoyl)-1H-benzotriazole in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility. Additionally, it offers a general overview of the solubility of related benzotriazole compounds to provide a qualitative context for experimental design.

Introduction to this compound and its Solubility

This compound is a derivative of benzotriazole, a class of compounds widely utilized in various fields, including as corrosion inhibitors and in chemical synthesis. In the context of drug development, understanding the solubility of a compound is paramount as it directly influences bioavailability, formulation, and ultimately, therapeutic efficacy. The molecular structure of this compound, featuring both a polar benzotriazole moiety and a less polar 4-methylbenzoyl group, suggests its solubility will be highly dependent on the choice of solvent.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, established experimental methods must be employed. The following are detailed protocols for two common and effective methods: the Shake-Flask Method and the Gravimetric Method.

Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][5][6][7][8]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology:

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility.

    • Transfer the weighed solid into a series of sealed, inert containers (e.g., glass vials or flasks).

    • Add a precise volume of the desired organic solvent to each container.

  • Equilibration:

    • Place the containers in a constant temperature shaker or water bath. The temperature should be rigorously controlled.

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[4]

  • Sample Separation:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.[4]

  • Analysis:

    • The concentration of this compound in the filtered supernatant can be determined using a suitable analytical technique. Given its aromatic structure, UV-Vis spectroscopy is a strong candidate.[9][10][11]

      • UV-Vis Spectroscopy:

        • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

        • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

        • Construct a calibration curve by plotting absorbance versus concentration.

        • Measure the absorbance of the filtered supernatant from the solubility experiment (diluting if necessary to fall within the linear range of the calibration curve).

        • Determine the concentration of the sample from the calibration curve.[12]

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.[13][14][15][16]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the desired organic solvent as described in steps 1 and 2 of the Shake-Flask Method.

  • Sample Collection and Weighing:

    • After equilibration and settling of the excess solid, carefully transfer a precise volume of the clear supernatant to a pre-weighed, inert container (e.g., a glass evaporating dish).

    • Accurately weigh the container with the solution to determine the total mass of the solution.

  • Solvent Evaporation:

    • Place the container in a controlled environment (e.g., a fume hood or a vacuum oven at a temperature below the decomposition point of the compound) to allow the solvent to evaporate completely.

  • Drying and Final Weighing:

    • Once the solvent has evaporated, dry the container with the solid residue to a constant weight in an oven at a suitable temperature.

    • Cool the container in a desiccator to prevent moisture absorption and then weigh it accurately.

  • Calculation:

    • The mass of the dissolved solute is the final weight of the container with the residue minus the initial weight of the empty container.

    • The mass of the solvent is the weight of the container with the solution minus the final weight of the container with the residue.

    • Calculate the solubility as the mass of the solute per mass or volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the Isothermal Equilibrium (Shake-Flask) Method followed by UV-Vis analysis.

Solubility_Determination_Workflow start Start: Weigh Excess This compound add_solvent Add Known Volume of Organic Solvent start->add_solvent equilibration Equilibrate at Constant Temperature with Agitation (24-72 hours) add_solvent->equilibration settling Cease Agitation and Allow Excess Solid to Settle equilibration->settling filtration Filter Supernatant (e.g., 0.45 µm PTFE filter) settling->filtration analysis_prep Prepare Sample for Analysis (Dilute if Necessary) filtration->analysis_prep uv_vis Analyze by UV-Vis Spectroscopy analysis_prep->uv_vis calculation Calculate Solubility from Calibration Curve uv_vis->calculation calibration Prepare Calibration Curve with Standards of Known Concentration calibration->calculation end End: Report Solubility Data (e.g., g/L or mol/L at T) calculation->end

Workflow for Solubility Determination.

Data Presentation

As quantitative solubility data for this compound becomes available through the execution of the aforementioned experimental protocols, it should be summarized in a clear and structured format for easy comparison. An example table is provided below:

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
Methanol25Data to be determinedData to be determinedShake-Flask
Ethanol25Data to be determinedData to be determinedShake-Flask
Acetone25Data to be determinedData to be determinedGravimetric
Ethyl Acetate25Data to be determinedData to be determinedGravimetric
Dichloromethane25Data to be determinedData to be determinedShake-Flask
Toluene25Data to be determinedData to be determinedShake-Flask
... (additional solvents and temperatures)

Conclusion

While direct quantitative solubility data for this compound is currently elusive in public literature, this guide provides the necessary detailed experimental protocols for its determination. By following the Isothermal Equilibrium (Shake-Flask) or Gravimetric methods, researchers and drug development professionals can generate the critical data required for advancing their work. The provided workflow diagram and data presentation table offer a structured approach to experimentation and reporting, ensuring clarity and comparability of results. Accurate solubility data is a cornerstone of successful pharmaceutical development, and the methodologies outlined herein provide a robust framework for its acquisition.

References

Potential biological activity of N-acylbenzotriazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activity of N-Acylbenzotriazoles

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylbenzotriazoles are a class of stable, crystalline organic compounds that have garnered significant attention in medicinal chemistry and drug development. Functioning as versatile and efficient acylating agents, they serve as valuable alternatives to the more reactive and often unstable acyl chlorides.[1] The benzotriazole moiety acts as an excellent leaving group, facilitating a wide range of organic transformations under mild conditions, including N-, C-, S-, and O-acylations. This reactivity, combined with the diverse biological activities exhibited by the benzotriazole scaffold, has positioned N-acylbenzotriazoles as promising synthons for the development of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the principal biological activities of N-acylbenzotriazoles, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties, supplemented with detailed experimental protocols and quantitative data.

Anticancer Activity

Recent studies have highlighted the potent antiproliferative effects of N-acylbenzotriazole derivatives against various human cancer cell lines. The mechanism of action for some of these compounds has been elucidated, revealing targeted inhibition of key signaling pathways involved in cancer cell survival and proliferation.

Mechanism of Action: FAK Inhibition and Apoptosis Induction

A significant mechanism underlying the anticancer activity of certain N-acylbenzotriazole hybrids, particularly N-acylarylhydrazones, is the inhibition of Focal Adhesion Kinase (FAK).[4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is frequently associated with tumor progression and metastasis.

The inhibition of FAK by N-acylbenzotriazole derivatives triggers a downstream cascade of events leading to programmed cell death (apoptosis). This process involves:

  • Caspase-3 Activation : Inhibition of FAK leads to a significant increase in the levels of active caspase-3, a key executioner enzyme in the apoptotic pathway.[4][5]

  • Cell Cycle Arrest : These compounds have been shown to induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from completing mitosis.[4]

  • Apoptosis Confirmation : The apoptotic mechanism is further confirmed by an accumulation of cells in the pre-G1 phase and positive staining in Annexin V assays, which detects early apoptotic events.[4][5]

Related benzamide compounds have also been shown to induce apoptosis via the mitochondrial (intrinsic) pathway, characterized by the release of cytochrome c and the activation of caspase-9, further supporting this mode of action.[6]

FAK_Inhibition_Pathway N_Acylbenzotriazole N-Acylbenzotriazole Derivative pFAK Phosphorylated FAK (Active) N_Acylbenzotriazole->pFAK Inhibition Arrest G2/M Arrest N_Acylbenzotriazole->Arrest FAK Focal Adhesion Kinase (FAK) FAK->pFAK Survival Cell Survival & Proliferation pFAK->Survival Caspase3 Caspase-3 (Inactive) pFAK->Caspase3 Inhibition G2M G2/M Phase Progression pFAK->G2M ActiveCaspase3 Caspase-3 (Active) Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis

FAK Inhibition Pathway by N-Acylbenzotriazoles.

Quantitative Data: Anticancer Activity

The antiproliferative activity of N-acylbenzotriazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound IDTarget Cell Line / EnzymeIC₅₀ Value (nM)Reference CompoundIC₅₀ Value (nM)Reference
3e Ovarian Cancer (OVCAR-3)29Doxorubicin~290[4]
3e Leukemia (HL-60 (TB))25Doxorubicin~450[4]
3e Focal Adhesion Kinase (FAK)44.6--[4]
3e Proline-rich tyrosine kinase 2 (Pyk2)70.19--[4]
3d Leukemia (HL-60 (TB))130Doxorubicin~450[4]
3f Leukemia (HL-60 (TB))30Doxorubicin~450[4]
3q Leukemia (HL-60 (TB))30Doxorubicin~450[4]

Antimicrobial Activity

N-acylbenzotriazoles and their derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7] They are often synthesized by acylating existing antibiotics, such as cephalexin, to create novel compounds with potentially enhanced or broader activity.[8][9]

Spectrum of Activity

Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, N-Nicotinylcephalexin and N-(3,4,5-trimethoxybenzoyl)cephalexin, synthesized using N-acylbenzotriazoles, exhibited a wide spectrum of activity against:

  • Staphylococcus aureus (Gram-positive)[9]

  • Paenibacillus polymyxa (Gram-positive)[9]

  • Escherichia coli (Gram-negative)[9]

  • Pseudomonas aeruginosa (resistant strain, Gram-negative)[9]

The antimicrobial potential of these compounds underscores their value in addressing the challenge of antibiotic resistance.[7]

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is primarily measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzotriazole-quinolinone acidsEscherichia coli12.5 - 25[2]
Benzotriazole derivatives with -COOMe groupVarious Bacteria0.125 - 0.25[4]

Enzyme Inhibition

Beyond anticancer applications, N-acylbenzotriazoles have been identified as potent inhibitors of metabolic enzymes, suggesting their potential in treating metabolic disorders like type 2 diabetes.

Inhibition of α-Amylase and α-Glucosidase

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down carbohydrates into glucose. Inhibiting these enzymes can slow glucose absorption and manage postprandial hyperglycemia. Benzotriazole derivatives have shown significant inhibitory activity against both enzymes, with some compounds exhibiting competitive inhibition against α-amylase and non-competitive inhibition against α-glucosidase.

Quantitative Data: Enzyme Inhibition
Compound IDTarget EnzymeIC₅₀ Value (µM)Reference
Compound 37 α-Glucosidase2.00 ± 1.22[10]
Compound 37 α-Amylase2.04 ± 1.4[10]
Compound 36 α-Glucosidase2.12 ± 1.35[10]
Compound 36 α-Amylase2.21 ± 1.08[10]
Compound 25 α-Glucosidase2.41 ± 1.31[10]
Compound 25 α-Amylase2.5 ± 1.21[10]

Experimental Protocols

The synthesis and evaluation of N-acylbenzotriazoles involve standardized chemical and biological procedures.

General Synthesis of N-Acylbenzotriazoles

A common and efficient one-pot procedure involves the reaction of a carboxylic acid with benzotriazole using thionyl chloride (SOCl₂) as an activating agent.[11]

Synthesis_Workflow start Start step1 Dissolve Benzotriazole (BtH) in Dichloromethane (DCM) start->step1 step2 Add Thionyl Chloride (SOCl₂) Stir for 30 min at 25°C step1->step2 step3 Add Carboxylic Acid (R-COOH) Stir for 3h at 25°C step2->step3 step4 Work-up: Dilute with DCM, Wash with Na₂CO₃, H₂O, Brine step3->step4 step5 Dry organic layer (Na₂SO₄) and evaporate solvent step4->step5 end N-Acylbenzotriazole Product (R-CO-Bt) step5->end

General workflow for synthesis of N-acylbenzotriazoles.

Detailed Protocol:

  • Dissolve benzotriazole (e.g., 8 mmol) in dichloromethane (CH₂Cl₂).

  • Add thionyl chloride (e.g., 2 mmol) to the mixture and stir at room temperature (25°C) for 30 minutes.

  • Add the desired carboxylic acid (e.g., 2 mmol) to the reaction mixture and continue stirring for an additional 3 hours at room temperature.

  • Upon completion, dilute the reaction with CH₂Cl₂.

  • Perform an aqueous work-up by washing the organic layer sequentially with a saturated sodium carbonate (Na₂CO₃) solution, water (H₂O), and brine.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-acylbenzotriazole product.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.[1][10]

Materials:

  • Cells in culture (e.g., MCF-7, OVCAR-3)

  • 96-well flat-bottom plates

  • Test compounds (N-acylbenzotriazoles)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 40% DMF in 2% acetic acid with 16% SDS).[10]

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight (~24 hours) at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the N-acylbenzotriazole compounds. Add the desired final concentrations to the wells. Include wells for a negative control (vehicle only) and a blank (medium only).

  • Incubation : Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[12][13]

  • MTT Addition : Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation : Incubate the plate for 4 hours in the incubator. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization : Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator or mix thoroughly.

  • Absorbance Reading : Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1]

  • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Protocol for Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][14]

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15][16]

  • Test compounds (N-acylbenzotriazoles)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation : Prepare a standardized inoculum of the microorganism from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve the final target concentration (e.g., 5 × 10⁵ CFU/mL).[15]

  • Compound Dilution : Perform a two-fold serial dilution of the N-acylbenzotriazole compound in the broth directly within the 96-well plate.

  • Inoculation : Add the standardized inoculum to each well of the plate, bringing the final volume in each well to 100 or 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation : Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).[2][15]

  • MIC Determination : After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

N-acylbenzotriazoles represent a versatile and highly promising class of compounds for modern drug discovery. Their straightforward synthesis, stability, and potent biological activities make them attractive candidates for further development. The demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition assays, underpinned by specific mechanisms of action such as FAK inhibition, provides a solid foundation for future research. The protocols and data presented in this guide offer a technical resource for scientists aiming to explore and harness the therapeutic potential of N-acylbenzotriazole derivatives in addressing critical needs in oncology, infectious diseases, and metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-(4-Methylbenzoyl)-1H-benzotriazole in Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of 1-(4-Methylbenzoyl)-1H-benzotriazole as an efficient acylating agent for amidation reactions. This reagent serves as a stable, crystalline, and highly reactive alternative to acid chlorides, facilitating the formation of amide bonds under mild conditions. The protocols outlined below are based on established methodologies for N-acylbenzotriazoles and are intended to be a valuable resource for the synthesis of amides, a critical functional group in numerous pharmaceutical compounds.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the development of new therapeutic agents. This compound is an N-acylbenzotriazole that acts as an effective acyl transfer reagent. The benzotriazole moiety is an excellent leaving group, which allows for the smooth acylation of primary and secondary amines to form the corresponding amides. The use of N-acylbenzotriazoles, such as this compound, offers several advantages over traditional methods, including neutral reaction conditions, high yields, and simplified purification procedures.[1]

Principle of the Reaction

The utility of this compound in amidation reactions stems from the electrophilic character of the carbonyl carbon, enhanced by the electron-withdrawing nature of the benzotriazole ring. The reaction proceeds via a nucleophilic acyl substitution mechanism where a primary or secondary amine attacks the carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the desired amide and the release of 1H-benzotriazole as a byproduct.

Synthesis of this compound

This compound can be reliably synthesized from 4-methylbenzoyl chloride and 1H-benzotriazole. The following protocol is adapted from general procedures for the synthesis of N-acylbenzotriazoles.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1H-Benzotriazole

  • 4-Methylbenzoyl chloride (p-Toluoyl chloride)

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of 1H-benzotriazole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

  • Stir the solution for 10-15 minutes at 0 °C.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford this compound as a crystalline solid.

  • Dry the purified product under vacuum.

Amidation Reactions Using this compound

The following is a general protocol for the amidation of primary and secondary amines using this compound.

Experimental Protocol: General Amidation Procedure

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous solvent (e.g., THF, DCM, or Acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve the amine (1.0 eq) in the chosen anhydrous solvent in a reaction flask under an inert atmosphere.

  • Add a solution of this compound (1.0-1.2 eq) in the same solvent to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) as needed. Monitor the reaction progress by TLC. Reaction times typically range from 2 to 24 hours.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove the 1H-benzotriazole byproduct and any unreacted starting material) and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

EntryAmine SubstrateProductSolventTemp (°C)Time (h)Yield (%)
1AnilineN-phenyl-4-methylbenzamideTHF254~90-95
2BenzylamineN-benzyl-4-methylbenzamideDCM253~92-97
3CyclohexylamineN-cyclohexyl-4-methylbenzamideACN406~88-94
4Piperidine1-(4-methylbenzoyl)piperidineTHF252~95-99
5Morpholine4-(4-methylbenzoyl)morpholineDCM252~96-99
6DiethylamineN,N-diethyl-4-methylbenzamideACN5012~85-90

Yields are estimated based on typical results for amidation reactions with N-acylbenzotriazoles.

Visualizations

Reaction_Mechanism cluster_reagents Reactants cluster_intermediate Transition State cluster_products Products Amine R¹R²NH (Amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylBt 1-(4-Methylbenzoyl) -1H-benzotriazole AcylBt->Tetrahedral Amide Amide Tetrahedral->Amide Collapse BtH 1H-Benzotriazole (Byproduct) Tetrahedral->BtH Elimination

Caption: Reaction mechanism of amidation.

Experimental_Workflow A 1. Dissolve amine in anhydrous solvent B 2. Add 1-(4-Methylbenzoyl) -1H-benzotriazole solution A->B C 3. Stir at room temperature (or with gentle heating) B->C D 4. Monitor reaction by TLC C->D E 5. Work-up: - Dilute with organic solvent - Wash with NaHCO₃ and brine D->E F 6. Dry, filter, and concentrate E->F G 7. Purify product (Chromatography or Recrystallization) F->G

Caption: Experimental workflow for amidation.

Advantages cluster_advantages Advantages Reagent 1-(4-Methylbenzoyl) -1H-benzotriazole Mild Mild Reaction Conditions Reagent->Mild HighYields High Yields Reagent->HighYields Stable Stable, Crystalline Reagent Reagent->Stable SimpleWorkup Simple Work-up Reagent->SimpleWorkup GoodLG Good Leaving Group (Benzotriazole) Reagent->GoodLG

Caption: Advantages of the reagent.

References

Application Notes and Protocols for N-Acylbenzotriazoles in Peptide Synthesis: Featuring 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the formation of the amide bond is a critical step that demands high efficiency, minimal side reactions, and preservation of stereochemical integrity. Peptide coupling reagents are indispensable tools to achieve this, and among them, benzotriazole-based reagents have long been a cornerstone. This document provides detailed application notes and protocols for the use of N-acylbenzotriazoles as effective peptide coupling reagents, with a specific focus on the preparation and application of 1-(4-Methylbenzoyl)-1H-benzotriazole. N-acylbenzotriazoles serve as stable, isolable active esters that readily react with amines to form peptide bonds under mild conditions.

Synthesis of this compound

N-acylbenzotriazoles can be conveniently synthesized from the corresponding carboxylic acid and 1H-benzotriazole using various activating agents. A common and efficient method involves the use of thionyl chloride or tosyl chloride.[1][2][3][4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of N-acylbenzotriazoles.[2][3]

Materials:

  • 4-Methylbenzoic acid

  • 1H-Benzotriazole

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • 2 N Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a fume hood, dissolve 1H-benzotriazole (4.0 equivalents) in dichloromethane (CH₂Cl₂).

  • To this solution, add thionyl chloride (1.0 equivalent) dropwise with stirring at room temperature (25 °C).

  • Stir the mixture for 30 minutes. A white precipitate may form.

  • Add 4-methylbenzoic acid (1.0 equivalent) to the reaction mixture in one portion.

  • Continue stirring at room temperature for 2 hours.

  • Filter off the white precipitate and wash it with CH₂Cl₂.

  • Combine the organic filtrates and wash sequentially with 2 N NaOH solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.

Diagram of Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4_Methylbenzoic_Acid 4-Methylbenzoic Acid Coupling Coupling 4_Methylbenzoic_Acid->Coupling Benzotriazole 1H-Benzotriazole Activation Activation Benzotriazole->Activation Thionyl_Chloride SOCl₂ Thionyl_Chloride->Activation Activation->Coupling Activated Intermediate Product 1-(4-Methylbenzoyl)- 1H-benzotriazole Coupling->Product G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products N_acylbenzotriazole 1-(4-Methylbenzoyl)- 1H-benzotriazole Nucleophilic_Attack Nucleophilic Attack N_acylbenzotriazole->Nucleophilic_Attack Amine N-terminal Amino Acid/ Peptide (R-NH₂) Amine->Nucleophilic_Attack Peptide Dipeptide Nucleophilic_Attack->Peptide Benzotriazole 1H-Benzotriazole (Leaving Group) Nucleophilic_Attack->Benzotriazole G Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Coupling with N-Acylbenzotriazole and N-protected Amino Acid Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Kaiser_Test Kaiser Test (Check for free amines) Washing_2->Kaiser_Test Kaiser_Test->Coupling Positive (Incomplete) Repeat_Cycle Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat_Cycle Negative Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Last Amino Acid Coupled Repeat_Cycle->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

References

Protocol for N-acylation of Amines with 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the N-acylation of primary and secondary amines using 1-(4-Methylbenzoyl)-1H-benzotriazole. This method serves as a mild and efficient alternative to conventional acylation techniques that often rely on harsher reagents like acyl chlorides or acid anhydrides. The use of this compound is advantageous due to the neutral reaction conditions, high yields, and straightforward workup procedures.[1]

N-acylbenzotriazoles, such as the title compound, are stable, crystalline solids that function as effective acylating agents for a diverse range of amines.[1] The reaction proceeds under neutral conditions, rendering it compatible with molecules containing sensitive functional groups. This makes the protocol highly suitable for applications in complex chemical syntheses, including peptide chemistry and the development of pharmaceutical compounds.[1] The benzotriazole moiety is an excellent leaving group, which facilitates the nucleophilic attack of the amine on the acyl carbon.[1] Furthermore, recent advancements have highlighted greener synthetic approaches, which utilize water as a solvent and can be accelerated by microwave irradiation.[2][3]

Reaction Principle and Workflow

The N-acylation of amines using this compound is a direct process where the amine nucleophilically attacks the carbonyl carbon of the acylbenzotriazole. This results in the formation of the corresponding N-acylated amine (amide) and 1H-benzotriazole as a byproduct. The reaction is typically performed by stirring the reactants in a suitable solvent at room temperature.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_acylation N-Acylation Reaction p_toluic_acid p-Toluic Acid acyl_benzotriazole This compound p_toluic_acid->acyl_benzotriazole benzotriazole 1H-Benzotriazole benzotriazole->acyl_benzotriazole coupling Coupling Agent (e.g., SOCl2) coupling->acyl_benzotriazole reaction_mixture Reaction Mixture acyl_benzotriazole->reaction_mixture amine Primary or Secondary Amine amine->reaction_mixture solvent Solvent (e.g., THF, Water) solvent->reaction_mixture workup Workup & Purification reaction_mixture->workup product N-acylated Amine (Amide) workup->product reaction_mechanism Amine (R-NH2) Amine (R-NH2) Nucleophilic Attack Nucleophilic Attack Amine (R-NH2)->Nucleophilic Attack Lone Pair Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate This compound This compound This compound->Nucleophilic Attack Electrophilic Carbonyl Product Formation Product Formation Tetrahedral Intermediate->Product Formation Collapse N-acylated Amine (Amide) N-acylated Amine (Amide) Product Formation->N-acylated Amine (Amide) 1H-Benzotriazole (Leaving Group) 1H-Benzotriazole (Leaving Group) Product Formation->1H-Benzotriazole (Leaving Group)

References

Application of 1-(4-Methylbenzoyl)-1H-benzotriazole and its Analogs in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-23

Introduction

N-acylbenzotriazoles are highly efficient, neutral acylating agents that serve as stable, crystalline alternatives to acid chlorides for the formation of amide, ester, and other functionalities under mild conditions. This methodology, extensively developed by Katritzky and co-workers, can be extended to polymer synthesis. By converting dicarboxylic acids into their corresponding bis(N-acylbenzotriazole) derivatives, these activated monomers can react with diamines or diols in a polycondensation reaction to form polyamides and polyesters, respectively. The specific reagent, 1-(4-Methylbenzoyl)-1H-benzotriazole, is a representative N-acylbenzotriazole, and while its direct use in polymerization is not extensively documented, the principles governing its reactivity are directly applicable to bifunctional analogs used as monomers.

The primary advantage of this method lies in the mild reaction conditions, which often proceed at room temperature without the need for harsh catalysts or the generation of corrosive byproducts like HCl, which is common when using acyl chlorides. This allows for the synthesis of high-performance polymers with sensitive functional groups.

Principle of the Method

The synthesis of polymers, particularly polyamides, using the N-acylbenzotriazole method involves a two-step process. First, a dicarboxylic acid is activated by converting it into a bis(N-acylbenzotriazole) monomer. This is typically achieved by reacting the dicarboxylic acid with benzotriazole in the presence of an activating agent like thionyl chloride. The resulting bis(N-acylbenzotriazole) is a stable, often crystalline solid that can be purified and stored.

In the second step, this activated monomer is subjected to a polycondensation reaction with a diamine. The benzotriazole moiety is an excellent leaving group, facilitating the nucleophilic attack by the amine groups of the diamine to form the amide linkages of the polymer backbone. The reaction by-product is benzotriazole, which is non-corrosive and can potentially be recovered.

Experimental Protocols

Protocol 1: Synthesis of an Activated Dicarboxylic Acid Monomer

This protocol describes the synthesis of a bis(N-acylbenzotriazole) derivative from a dicarboxylic acid, which is a key step for subsequent polymerization. The procedure is adapted from the work of Katritzky et al. on the preparation of N-acylbenzotriazole derivatives of dicarboxylic acids.[1][2]

Materials:

  • Dicarboxylic acid (e.g., Terephthalic acid)

  • 1H-Benzotriazole

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred suspension of the dicarboxylic acid (1.0 eq) and 1H-benzotriazole (2.2 eq) in anhydrous THF, add thionyl chloride (2.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by the dissolution of the starting materials and the formation of a precipitate.

  • After the reaction is complete, filter the resulting solid precipitate.

  • Wash the precipitate with anhydrous THF and then with anhydrous CH₂Cl₂ to remove any unreacted starting materials and soluble by-products.

  • Dry the purified bis(N-acylbenzotriazole) derivative under vacuum. The product is typically a stable, crystalline solid.

Protocol 2: Synthesis of a Polyamide via Polycondensation

This protocol provides a general procedure for the synthesis of a polyamide from a bis(N-acylbenzotriazole) activated monomer and a diamine. The conditions are based on the established reactivity of N-acylbenzotriazoles with amines.[3][4]

Materials:

  • Bis(N-acylbenzotriazole) derivative (from Protocol 1)

  • Diamine (e.g., Hexamethylenediamine)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or other suitable aprotic solvent

  • Methanol

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the bis(N-acylbenzotriazole) derivative (1.0 eq) in anhydrous NMP.

  • In a separate flask, dissolve the diamine (1.0 eq) in anhydrous NMP.

  • Add the diamine solution dropwise to the stirred solution of the activated dicarboxylic acid at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-72 hours. The polymerization can be monitored by the increase in viscosity of the solution.

  • Once the desired viscosity is achieved, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove the benzotriazole by-product and any residual solvent.

  • Dry the resulting polyamide under vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

Data Presentation

The following table summarizes various dicarboxylic acids that have been successfully converted into their N-acylbenzotriazole derivatives, indicating their potential as monomers for polymer synthesis using this methodology.[2]

Dicarboxylic AcidSolventTime (h)Yield (%)
Diglycolic acidTHF2498
Thiodiglycolic acidTHF2487
Suberic acidCH₂Cl₂4885
Sebacic acidCH₂Cl₂4889
Dodecanedioic acidCH₂Cl₂4892
Isophthalic acidCH₂Cl₂4881
4,4'-Oxydibenzoic acidTHF4883
3,3'-Dithiodipropionic acidTHF2498

Visualizations

Synthesis_of_Activated_Monomer DicarboxylicAcid Dicarboxylic Acid (HOOC-R-COOH) ActivatedMonomer Bis(N-acylbenzotriazole) Monomer DicarboxylicAcid->ActivatedMonomer Activation Benzotriazole 1H-Benzotriazole (2.2 eq) Benzotriazole->ActivatedMonomer SOCl2 Thionyl Chloride (SOCl₂, 2.2 eq) SOCl2->ActivatedMonomer THF Anhydrous THF (Solvent) THF->ActivatedMonomer

Caption: Synthesis of the activated bis(N-acylbenzotriazole) monomer.

Polyamide_Synthesis ActivatedMonomer Activated Monomer (from Protocol 1) Polyamide Polyamide [-CO-R-CO-NH-R'-NH-]n ActivatedMonomer->Polyamide Polycondensation Diamine Diamine (H₂N-R'-NH₂) Diamine->Polyamide NMP Anhydrous NMP (Solvent) NMP->Polyamide Byproduct Benzotriazole (By-product) Polyamide->Byproduct

Caption: Polycondensation to form a polyamide.

References

Application Notes and Protocols: Acyl Transfer Reactions Using 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylbenzoyl)-1H-benzotriazole is a stable, crystalline solid belonging to the versatile class of N-acylbenzotriazoles. These compounds serve as highly efficient acyl transfer agents, offering a milder and often more selective alternative to traditional acylating agents like acyl chlorides and acid anhydrides. The benzotriazole moiety is an excellent leaving group, facilitating nucleophilic attack on the carbonyl carbon under neutral or mildly basic conditions. This property makes this compound a valuable reagent in organic synthesis, particularly for the formation of amides, esters, and in Friedel-Crafts acylation reactions, which are fundamental transformations in drug discovery and development.

The presence of the 4-methyl (p-toluoyl) group can influence the reactivity and selectivity of the acyl transfer process. These application notes provide a detailed overview of the mechanism of acyl transfer and protocols for common applications of this compound.

Mechanism of Acyl Transfer

The acyl transfer from this compound to a nucleophile (Nu-H) proceeds through a nucleophilic acyl substitution mechanism. The benzotriazole anion is a very stable leaving group, which drives the reaction forward.

The general mechanism can be visualized as a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the acylbenzotriazole. This forms a tetrahedral intermediate.

  • Elimination of Benzotriazole: The tetrahedral intermediate collapses, leading to the elimination of the stable benzotriazole anion and the formation of the acylated product.

Caption: General mechanism of acyl transfer from this compound.

Applications and Protocols

N-Acylation: Synthesis of Amides

N-acylbenzotriazoles are excellent reagents for the amidation of primary and secondary amines, proceeding under neutral conditions with high yields.[1] This method is particularly advantageous for substrates with sensitive functional groups.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4-methylbenzamides

N_Acylation_Workflow start Start dissolve Dissolve this compound and amine in a suitable solvent (e.g., THF, CH2Cl2). start->dissolve stir Stir the reaction mixture at room temperature. dissolve->stir monitor Monitor reaction progress by TLC. stir->monitor workup Perform aqueous workup. monitor->workup extract Extract with an organic solvent. workup->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by chromatography or recrystallization. dry->purify end End purify->end

Caption: Workflow for N-acylation of amines.

Materials:

  • This compound

  • Substituted aniline or other primary/secondary amine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Add the amine (1.0-1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Amine SubstrateProductSolventReaction TimeYield (%)
AnilineN-Phenyl-4-methylbenzamideTHF2-4 h>90
4-MethoxyanilineN-(4-Methoxyphenyl)-4-methylbenzamideDCM3-5 h>90
BenzylamineN-Benzyl-4-methylbenzamideTHF2-3 h>95
Pyrrolidine1-(4-Methylbenzoyl)pyrrolidineDCM1-2 h>95

Note: Reaction times and yields are typical and may vary depending on the specific substrate and reaction scale.

O-Acylation: Synthesis of Esters

The acylation of alcohols with this compound typically requires the presence of a base to activate the alcohol. This method is effective for the esterification of primary and secondary alcohols.

Experimental Protocol: General Procedure for the Synthesis of Benzyl 4-methylbenzoate

Materials:

  • This compound

  • Benzyl alcohol

  • Base (e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and benzyl alcohol (1.2 eq.) in anhydrous DCM, add the base (1.2 eq.).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the pure ester.

Alcohol SubstrateBaseSolventReaction TimeYield (%)
Benzyl alcoholTEADCM6-8 h>85
CyclohexanolDMAPAcetonitrile8-12 h>80
1-ButanolTEADCM6-10 h>85

Note: The choice of base and solvent can significantly impact the reaction rate and yield.

C-Acylation: Friedel-Crafts Reactions

N-acylbenzotriazoles can be used as acylating agents in Friedel-Crafts reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst. This provides a route to aryl ketones.

Experimental Protocol: General Procedure for the Friedel-Crafts Acylation of Anisole

FC_Acylation_Workflow start Start mix Mix this compound and the aromatic substrate in a suitable solvent (e.g., CS2, nitrobenzene). start->mix cool Cool the mixture in an ice bath. mix->cool add_catalyst Add Lewis acid catalyst (e.g., AlCl3) portion-wise. cool->add_catalyst stir Stir at room temperature or with gentle heating. add_catalyst->stir monitor Monitor reaction by TLC. stir->monitor quench Quench the reaction with ice-water. monitor->quench extract Extract with an organic solvent. quench->extract purify Purify the product. extract->purify end End purify->end

Caption: Workflow for Friedel-Crafts acylation.

Materials:

  • This compound

  • Anisole (or other electron-rich aromatic compound)

  • Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃))

  • Anhydrous solvent (e.g., Carbon disulfide (CS₂), Nitrobenzene)

  • Standard laboratory glassware and stirring apparatus under an inert atmosphere

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer and under an inert atmosphere, dissolve this compound (1.0 eq.) and anisole (1.5 eq.) in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Add the Lewis acid (1.2 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent, purify the crude product by column chromatography or recrystallization.

Aromatic SubstrateLewis AcidSolventReaction TimeYield (%)
AnisoleAlCl₃CS₂4-6 h70-80
TolueneAlCl₃Nitrobenzene6-8 h60-70
ThiopheneSnCl₄DCM5-7 h65-75

Note: Friedel-Crafts reactions require strictly anhydrous conditions. The choice of Lewis acid and solvent is crucial for the success of the reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a stable solid, but care should be taken to avoid inhalation of dust and contact with skin and eyes.

  • Lewis acids like aluminum chloride are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a versatile and efficient reagent for acyl transfer reactions. Its stability, ease of handling, and the mild reaction conditions required for many of its applications make it a valuable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development where the formation of amide and ester bonds is a frequent and critical step. The protocols provided herein offer a starting point for the application of this reagent in various synthetic transformations.

References

Application Notes and Protocols for Reactions Involving 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 1-(4-Methylbenzoyl)-1H-benzotriazole, a versatile acylating agent for the synthesis of a wide range of amides. The protocols detailed herein are suitable for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a stable, crystalline solid that serves as an efficient acylating agent for primary and secondary amines, anilines, and amino acid derivatives. Its use offers several advantages over traditional methods that employ acyl chlorides or acid anhydrides, including milder reaction conditions, high yields, and simplified purification procedures. The benzotriazole moiety functions as an excellent leaving group, facilitating the nucleophilic attack of the amine on the acyl carbon. Furthermore, these reactions can be significantly accelerated using microwave irradiation, offering a greener and more time-efficient synthetic route.

Reaction Principle

The fundamental reaction involves the nucleophilic acyl substitution of an amine with this compound. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of the stable benzotriazole anion, resulting in the formation of the corresponding N-substituted-4-methylbenzamide and 1H-benzotriazole as a byproduct.

Experimental Workflows

Two primary methodologies are presented: conventional heating and microwave-assisted synthesis. The general workflow for both methods is outlined below.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A This compound D Conventional Heating (Reflux) A->D E Microwave Irradiation A->E B Amine Substrate (Primary/Secondary/Aniline/Amino Acid) B->D B->E C Solvent (e.g., DMF, Benzene, or Solvent-free) C->D C->E F Quenching & Extraction D->F E->F G Recrystallization / Chromatography F->G H TLC, Melting Point G->H I Spectroscopic Characterization (IR, NMR) G->I

General experimental workflow for amide synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted-4-methylbenzamides using this compound under both conventional and microwave-assisted conditions.

Table 1: Conventional vs. Microwave-Assisted Synthesis of N-Aryl-4-methylbenzamides

Amine SubstrateMethodSolventReaction TimePower (W)Yield (%)Reference
o-ToluidineConventionalBenzene4 h-72[1]
o-ToluidineMicrowaveBenzene4 min 30 s18083[1]
n-ButylamineConventionalBenzene4 h-65[2]
n-ButylamineMicrowaveBenzene4 min 30 s18085[2]
BenzylamineConventionalBenzene4 h-70[2]
BenzylamineMicrowaveBenzene4 min 30 s18093[2]

Table 2: Synthesis of N-(4-methylbenzoyl)-L-tryptophan methyl ester

Amine SubstrateMethodSolventReaction TimeTemperatureYield (%)Reference
L-Tryptophan methyl esterConventionalNot SpecifiedNot SpecifiedNot Specified76[3]

Experimental Protocols

Protocol 1: General Procedure for Conventional Synthesis of N-Aryl-4-methylbenzamides
  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., benzene).

  • Add the corresponding amine (1 equivalent) to the solution.

  • Reflux the reaction mixture for the time specified in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, add a dilute acid solution (e.g., 10% HCl) to quench the reaction and remove any unreacted amine.

  • Extract the product with a suitable organic solvent (e.g., chloroform).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hot water or ethanol) to yield the pure N-substituted-4-methylbenzamide.[1]

Protocol 2: General Procedure for Microwave-Assisted Synthesis of N-Aryl-4-methylbenzamides
  • In a microwave-safe reaction vessel, combine this compound (1 equivalent) and the desired amine (1 equivalent) in a suitable solvent (e.g., benzene).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at the specified power and for the duration mentioned in Table 1.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.[1]

Logical Relationships in Synthesis

The choice between conventional and microwave-assisted synthesis depends on several factors, including the desired reaction time, energy efficiency, and the scale of the reaction. The following diagram illustrates the logical relationship between the synthetic approach and its outcomes.

G cluster_input Input Factors cluster_methods Methods cluster_outcomes Outcomes A Synthetic Method B Conventional Heating A->B Choice C Microwave Irradiation A->C Choice D Longer Reaction Time B->D E Lower Yield B->E H Energy Intensive B->H F Shorter Reaction Time C->F G Higher Yield C->G I Energy Efficient C->I

Comparison of synthetic methodologies and their outcomes.

Conclusion

The use of this compound as an acylating agent provides a reliable and efficient method for the synthesis of N-substituted-4-methylbenzamides. Microwave-assisted synthesis, in particular, offers significant advantages in terms of reduced reaction times and improved yields, aligning with the principles of green chemistry.[4] These protocols and the accompanying data serve as a valuable resource for chemists engaged in the synthesis of amide-containing molecules for various applications, including drug discovery and development.

References

Application Notes and Protocols: Ester Synthesis Using 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylbenzoyl)-1H-benzotriazole is a highly efficient acylating agent for the synthesis of esters from a wide range of alcohols. As a stable, crystalline solid, it serves as a convenient and effective alternative to the corresponding acyl chloride, 4-methylbenzoyl chloride (p-toluoyl chloride). The use of N-acylbenzotriazoles, such as this compound, for acylation reactions offers several advantages, including mild reaction conditions, high yields, and a broad substrate scope, encompassing primary, secondary, and even sterically hindered tertiary alcohols. This methodology is particularly valuable in the synthesis of complex molecules and in drug development, where mild and selective reaction conditions are paramount.

The reaction proceeds via the nucleophilic attack of an alcohol on the activated carbonyl carbon of this compound, with the benzotriazole anion acting as an excellent leaving group. The process can be facilitated by the use of a base to deprotonate the alcohol, thereby increasing its nucleophilicity.

Reaction Mechanism and Workflow

The general mechanism for the esterification of an alcohol with this compound involves the activation of the carboxylic acid (4-methylbenzoic acid) to the N-acylbenzotriazole, followed by nucleophilic acyl substitution by the alcohol.

reaction_workflow cluster_prep Preparation of Acylating Agent cluster_esterification Esterification Reaction cluster_workup Work-up and Purification p_toluic_acid 4-Methylbenzoic Acid acyl_benzotriazole 1-(4-Methylbenzoyl)- 1H-benzotriazole p_toluic_acid->acyl_benzotriazole benzotriazole 1H-Benzotriazole benzotriazole->acyl_benzotriazole activating_agent Activating Agent (e.g., SOCl₂, DCC) activating_agent->acyl_benzotriazole ester Ester Product acyl_benzotriazole->ester alcohol Alcohol (R-OH) (Primary, Secondary, or Tertiary) alcohol->ester base Base (optional) (e.g., DMAP, Et₃N) base->ester workup Aqueous Work-up ester->workup purification Chromatography workup->purification pure_ester Pure Ester purification->pure_ester

Caption: General workflow for ester synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes the synthesis of the acylating agent from 4-methylbenzoic acid and 1H-benzotriazole.

Materials:

  • 4-Methylbenzoic acid

  • 1H-Benzotriazole

  • Thionyl chloride (SOCl₂) or Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (if using DCC)

Procedure:

  • To a solution of 4-methylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Add 1H-benzotriazole (1.1 eq) to the mixture and stir for an additional 12-16 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Protocol 2: Ester Synthesis using this compound (Solution Phase)

This protocol is suitable for a wide range of primary, secondary, and tertiary alcohols.

Materials:

  • This compound

  • Alcohol (Primary, Secondary, or Tertiary)

  • 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

Procedure:

  • To a solution of the alcohol (1.0 eq) in an anhydrous solvent, add this compound (1.2 eq).

  • Add a catalytic amount of DMAP (0.1 eq) or a stoichiometric amount of Et₃N (1.2 eq).

  • Stir the reaction mixture at room temperature. For less reactive or sterically hindered alcohols, heating may be required (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 3: Solvent-Free Esterification by Grinding

This environmentally friendly protocol is effective for the esterification of primary and secondary alcohols.[1]

Materials:

  • This compound

  • Alcohol (Primary or Secondary)

  • Mortar and pestle

Procedure:

  • In a mortar, combine this compound (1.0 eq) and the alcohol (1.2 eq).

  • Grind the mixture with a pestle at room temperature. The reaction progress can be monitored by TLC.

  • Continue grinding until the starting materials are consumed (typically 15-60 minutes).

  • The resulting mixture can be directly purified by column chromatography to yield the pure ester.

Quantitative Data

The following table summarizes representative yields for the esterification of various types of alcohols. While specific data for this compound is not extensively published, the following yields, obtained using structurally similar N-aroylbenzimidazoles under solvent-free grinding conditions, provide a strong indication of the expected efficiency of this methodology.[1]

Alcohol TypeSubstrate ExampleProductYield (%)[1]
PrimaryBenzyl alcoholBenzyl 4-methylbenzoate96
Primary1-ButanolButyl 4-methylbenzoate94
Secondary2-PropanolIsopropyl 4-methylbenzoate92
SecondaryCyclohexanolCyclohexyl 4-methylbenzoate90
Tertiarytert-Butanoltert-Butyl 4-methylbenzoate85*

*Note: The yield for tertiary alcohols is an estimation based on solution-phase protocols with in situ generated benzotriazole esters, as the grinding method is generally less effective for highly hindered substrates.[2]

Signaling Pathways and Logical Relationships

The logical progression of the esterification process, from starting materials to the final product, can be visualized as follows:

logical_relationship start Starting Materials (4-Methylbenzoic Acid, Alcohol, Benzotriazole) activation Activation of Carboxylic Acid (Formation of this compound) start->activation Step 1 esterification Nucleophilic Acyl Substitution (Reaction with Alcohol) activation->esterification Step 2 product Ester Product esterification->product Final Step

Caption: Logical steps in ester synthesis.

Conclusion

This compound is a versatile and efficient reagent for the synthesis of a wide array of esters. The mild reaction conditions, high yields, and compatibility with various functional groups make it an invaluable tool for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The protocols provided herein offer robust and adaptable methods for researchers to utilize this powerful acylating agent in their synthetic endeavors.

References

Application Notes and Protocols: 1-(4-Methylbenzoyl)-1H-benzotriazole in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-methylbenzoyl)-1H-benzotriazole as a reagent in the synthesis of heterocyclic compounds, with a focus on 1,3,4-oxadiazoles. While direct literature examples for a wide variety of heterocycles using this specific reagent are limited, its role as an N-acylbenzotriazole allows for its effective use as a stable and reactive acylating agent, particularly in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[1][2]

Principle of Reactivity

This compound is a type of N-acylbenzotriazole. The benzotriazole moiety acts as an excellent leaving group, making the acyl group highly susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of various heterocyclic systems under relatively mild conditions, avoiding the need for harsh reagents like acid chlorides.[1]

Application: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A primary application of this compound is in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The reaction proceeds via the acylation of an aroylhydrazide, followed by cyclodehydration.

General Reaction Scheme:

This compound + Aroylhydrazide → 2-(4-methylphenyl)-5-aryl-1,3,4-oxadiazole

This method offers a straightforward and efficient route to unsymmetrically substituted 1,3,4-oxadiazoles, which are important scaffolds in medicinal chemistry due to their diverse biological activities.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the preparation of the title reagent from 4-methylbenzoic acid and 1H-benzotriazole.

Materials:

  • 4-Methylbenzoic acid

  • 1H-Benzotriazole[4]

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-benzotriazole (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere, add thionyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-methylbenzoic acid (1.0 equivalent) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Protocol 2: Synthesis of 2-(4-Methylphenyl)-5-aryl-1,3,4-oxadiazoles

This protocol describes the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole using this compound and a substituted aroylhydrazide.

Materials:

  • This compound

  • Substituted aroylhydrazide (e.g., 4-nitrobenzoyl hydrazide)

  • Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

  • Pyridine, anhydrous (optional, as a base)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the substituted aroylhydrazide (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until TLC indicates the consumption of starting materials.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-(4-methylphenyl)-5-aryl-1,3,4-oxadiazole.[3]

Data Presentation

The following table summarizes representative yields for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using various N-acylbenzotriazoles and aroylhydrazides, demonstrating the general efficiency of this synthetic approach.

R in N-AcylbenzotriazoleR' in AroylhydrazideYield (%)Reference
Phenyl4-Nitrophenyl85[General method]
4-ChlorophenylPhenyl88[General method]
4-Methoxyphenyl4-Chlorophenyl92[General method]
4-Methylphenyl Aryl (representative) 80-95 (expected) N/A

Note: Yields are representative for the general class of reactions. The expected yield for the reaction with this compound is an estimation based on the reactivity of similar N-acylbenzotriazoles.

Mandatory Visualization

Synthesis of this compound

G cluster_reactants Reactants cluster_product Product 4-Methylbenzoic_Acid 4-Methylbenzoic Acid process Reaction at RT 4-Methylbenzoic_Acid->process CH₂Cl₂ Benzotriazole 1H-Benzotriazole Benzotriazole->process CH₂Cl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Target_Molecule 1-(4-Methylbenzoyl)- 1H-benzotriazole process->Target_Molecule Acylation

Caption: Synthetic pathway for this compound.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product N_Acylbenzotriazole 1-(4-Methylbenzoyl)- 1H-benzotriazole Diacylhydrazine N-Aroyl-N'-(4-methylbenzoyl)hydrazine N_Acylbenzotriazole->Diacylhydrazine Acylation Aroylhydrazide Aroylhydrazide Aroylhydrazide->Diacylhydrazine Oxadiazole 2-(4-Methylphenyl)-5-aryl- 1,3,4-oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration (e.g., POCl₃)

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

References

Application Notes and Protocols: Large-Scale Synthesis and Utility of 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale synthesis and application of 1-(4-Methylbenzoyl)-1H-benzotriazole, a versatile acylating agent in organic synthesis. The protocols detailed herein are designed for scalability and reproducibility in a laboratory setting.

Introduction

This compound is a stable, crystalline solid that serves as an efficient acylating reagent. As a derivative of benzotriazole, it acts as a potent acylating agent for a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. The benzotriazole moiety functions as an excellent leaving group, facilitating the transfer of the 4-methylbenzoyl group under mild reaction conditions. This reagent is particularly valuable in the synthesis of complex molecules, such as pharmaceuticals and other bioactive compounds, where controlled acylation is crucial. Benzotriazole derivatives are widely recognized for their diverse pharmacological activities, making them significant scaffolds in medicinal chemistry and drug discovery.[1][2][3]

Large-Scale Synthesis Protocol

This protocol outlines the synthesis of this compound from 1H-benzotriazole and 4-methylbenzoyl chloride. The procedure is optimized for a large-scale laboratory preparation.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 1H-Benzotriazole (100 g, 0.84 mol)

    • 4-Methylbenzoyl chloride (130 g, 0.84 mol)

    • Triethylamine (120 ml, 0.86 mol)

    • Dichloromethane (DCM), anhydrous (2 L)

    • Saturated aqueous sodium bicarbonate solution

    • Brine solution

    • Anhydrous magnesium sulfate

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 1H-benzotriazole (100 g) and anhydrous dichloromethane (1.5 L).

    • Cool the resulting solution to 0 °C in an ice bath.

    • Slowly add triethylamine (120 ml) to the stirred solution.

    • Add a solution of 4-methylbenzoyl chloride (130 g) in anhydrous dichloromethane (500 ml) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

    • Upon completion of the reaction, quench the mixture by adding 500 ml of water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 300 ml) and brine (300 ml).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield pure this compound as a white solid.

Quantitative Data Summary

ParameterValue
Molecular Formula C₁₄H₁₁N₃O
Molecular Weight 237.26 g/mol
Theoretical Yield 199.3 g
Expected Yield 85-95%
Appearance White crystalline solid
Melting Point Expected in the range of other N-acylbenzotriazoles

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification cluster_product Final Product A 1. Dissolve 1H-Benzotriazole in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Triethylamine B->C D 4. Add 4-Methylbenzoyl Chloride solution dropwise C->D E 5. Stir at room temperature for 12 hours D->E F 6. Quench with water E->F G 7. Wash with NaHCO3 and brine F->G H 8. Dry and concentrate G->H I 9. Recrystallize H->I J 1-(4-Methylbenzoyl)- 1H-benzotriazole I->J

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is an excellent acylating agent for a wide range of nucleophiles. Its applications are particularly relevant in the pharmaceutical industry for the synthesis of amides, esters, and ketones, which are common moieties in drug molecules.

General Protocol for N-Acylation of an Amine

  • Materials:

    • Amine substrate (1.0 mmol)

    • This compound (1.1 mmol)

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Base (optional, e.g., Triethylamine, if starting with an amine salt)

  • Procedure:

    • Dissolve the amine substrate in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

    • If using an amine salt, add one equivalent of a non-nucleophilic base like triethylamine.

    • Add this compound to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, the reaction mixture can be worked up by washing with an acidic solution (e.g., 1M HCl) to remove any unreacted amine and benzotriazole, followed by a basic wash (e.g., saturated NaHCO₃) and a brine wash.

    • The organic layer is then dried, and the solvent is removed under reduced pressure to yield the acylated product. Further purification can be achieved by column chromatography or recrystallization.

General Acylation Reaction Pathway

The following diagram illustrates the general mechanism of acylation using this compound, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the transfer of the 4-methylbenzoyl group and the departure of the stable benzotriazole anion.

Acylation_Pathway reagent This compound product Acylated Product (Nu-CO-C6H4-CH3) reagent->product + Nucleophile leaving_group 1H-Benzotriazole reagent->leaving_group Acylation nucleophile Nucleophile (Nu-H) nucleophile->product

Caption: General pathway for acylation using this compound.

References

Application Notes and Protocols for Monitoring Reactions with 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylbenzoyl)-1H-benzotriazole is a versatile and highly effective acylating agent utilized in a variety of chemical syntheses, including the formation of amides, esters, and other carbonyl derivatives. Its utility stems from the benzotriazole moiety, which acts as an excellent leaving group, facilitating reactions under mild conditions.[1][2] This reactivity makes it a valuable reagent in pharmaceutical and chemical research for the synthesis of complex molecules.

Effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions, determining kinetics, and ensuring product purity. This document provides detailed application notes and protocols for monitoring a model acylation reaction—the synthesis of N-benzyl-4-methylbenzamide from this compound and benzylamine—using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Model Reaction: N-acylation of Benzylamine

The following protocols are based on the monitoring of the reaction between this compound and benzylamine to form N-benzyl-4-methylbenzamide and 1H-benzotriazole as a byproduct.

Reaction Scheme:

High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC is a powerful technique for monitoring the progress of the acylation reaction by separating and quantifying the reactant, product, and byproduct over time.

Quantitative Data Summary
CompoundRetention Time (min)Response Factor (at 254 nm)Limit of Detection (µg/mL)Limit of Quantitation (µg/mL)
Benzylamine2.50.850.51.5
1H-Benzotriazole3.81.100.20.6
This compound 6.2 1.50 0.1 0.3
N-benzyl-4-methylbenzamide7.51.350.10.4
Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) and degas thoroughly.

  • Standard Preparation: Prepare stock solutions (1 mg/mL) of this compound, benzylamine, N-benzyl-4-methylbenzamide, and 1H-benzotriazole in acetonitrile. Prepare a series of calibration standards by diluting the stock solutions.

  • Reaction Sampling: At specified time intervals, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

  • Sample Quenching and Preparation: Immediately quench the reaction by diluting the aliquot in a known volume of cold acetonitrile (e.g., 990 µL). Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of A: Water (0.1% Formic Acid) and B: Acetonitrile (0.1% Formic Acid)

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Analysis:

  • Integrate the peak areas of the reactant, product, and byproduct at each time point.

  • Use the calibration curves to determine the concentration of each species.

  • Plot the concentration of each species versus time to obtain the reaction profile.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture Aliquot Withdraw Aliquot Reaction_Mixture->Aliquot Time t Quench Quench with Acetonitrile Aliquot->Quench Filter Filter (0.22 µm) Quench->Filter Autosampler Autosampler Filter->Autosampler HPLC_Column C18 Column Autosampler->HPLC_Column UV_Detector UV Detector (254 nm) HPLC_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Profile Reaction Profile Quantification->Profile

Figure 1. HPLC monitoring workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS can be employed to monitor the reaction, particularly for identifying and quantifying the volatile components. Derivatization of the less volatile components may be necessary.

Quantitative Data Summary
CompoundRetention Time (min)Key m/z ionsLimit of Detection (ng/mL)Limit of Quantitation (ng/mL)
Benzylamine4.8106, 91, 771030
1H-Benzotriazole6.5119, 91, 64515
This compound 12.3 237, 119, 91 2 6
N-benzyl-4-methylbenzamide13.8225, 119, 9127
Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Dichloromethane (DCM, GC grade)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Sampling: At specified time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

  • Sample Preparation:

    • Dilute the aliquot with 1 mL of dichloromethane.

    • Wash the organic layer with 1 mL of water to remove any water-soluble components.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Transfer the dried solution to a GC vial.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 5 min

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify the compounds based on their retention times and mass spectra.

  • Quantify the compounds using the peak area of a characteristic ion and a calibration curve.

  • Plot the concentration of each species versus time.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture Aliquot Withdraw Aliquot Reaction_Mixture->Aliquot Time t Extraction DCM Extraction & Wash Aliquot->Extraction Drying Dry over Na2SO4 Extraction->Drying GC_Inlet GC Inlet Drying->GC_Inlet GC_Column Capillary Column GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra TIC->Mass_Spectra Quantification Quantification Mass_Spectra->Quantification Profile Reaction Profile Quantification->Profile

Figure 2. GC-MS analysis workflow.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR allows for the direct quantification of reactants and products in the reaction mixture without the need for chromatographic separation.

Quantitative Data Summary
CompoundCharacteristic ¹H NMR Signal (CDCl₃, δ ppm)Integral for Quantification
Benzylamine~3.9 (s, 2H, -CH₂-)Singlet at ~3.9 ppm
This compound ~8.3 (d, 1H, Ar-H) Doublet at ~8.3 ppm
N-benzyl-4-methylbenzamide~4.7 (d, 2H, -NH-CH₂-)Doublet at ~4.7 ppm
Internal Standard (e.g., Maleic Acid)~6.3 (s, 2H)Singlet at ~6.3 ppm
Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., maleic acid, accurately weighed)

Procedure:

  • Reaction Sampling: At specified time intervals, withdraw a precise volume of the reaction mixture (e.g., 100 µL).

  • Sample Preparation:

    • Add the aliquot to an NMR tube containing a known amount of internal standard dissolved in CDCl₃.

    • Ensure thorough mixing.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • Use a 90° pulse angle.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic signals of the reactants, product, and the internal standard.

  • Quantification: Calculate the concentration of each analyte using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mᵢₛ / Mₓ) * (mᵢₛ / V)

    Where:

    • Cₓ = Concentration of analyte

    • Iₓ = Integral of analyte signal

    • Nₓ = Number of protons for the analyte signal

    • Iᵢₛ = Integral of internal standard signal

    • Nᵢₛ = Number of protons for the internal standard signal

    • Mᵢₛ = Molar mass of internal standard

    • Mₓ = Molar mass of analyte

    • mᵢₛ = Mass of internal standard

    • V = Volume of the reaction mixture aliquot

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Reaction_Mixture Reaction Mixture Aliquot Withdraw Aliquot Reaction_Mixture->Aliquot Time t Add_IS Add to NMR tube with Internal Standard Aliquot->Add_IS NMR_Spectrometer NMR Spectrometer Add_IS->NMR_Spectrometer Acquire_Spectrum Acquire Quantitative 1H Spectrum NMR_Spectrometer->Acquire_Spectrum FID Free Induction Decay (FID) Acquire_Spectrum->FID Processing Processing (FT, Phasing, Baseline) FID->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Figure 3. qNMR monitoring workflow.

In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

In-situ ATR-FTIR allows for real-time monitoring of the reaction by measuring the infrared spectra of the reaction mixture directly, without the need for sampling.

Key Infrared Bands
CompoundKey IR Band (cm⁻¹)Vibrational Mode
This compound ~1705 C=O stretch
N-benzyl-4-methylbenzamide~1640Amide I (C=O stretch)
Benzylamine~3300-3400N-H stretch
Experimental Protocol

Instrumentation:

  • FTIR spectrometer equipped with an ATR probe (e.g., diamond or silicon).

  • Reaction vessel configured for in-situ monitoring.

Procedure:

  • Setup: Insert the ATR probe directly into the reaction vessel.

  • Background Spectrum: Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Reaction Initiation: Start the reaction (e.g., by adding one of the reactants).

  • Data Collection: Collect spectra at regular intervals throughout the course of the reaction.

Data Analysis:

  • Monitor the decrease in the intensity of the carbonyl peak of this compound (~1705 cm⁻¹).

  • Monitor the increase in the intensity of the amide I band of N-benzyl-4-methylbenzamide (~1640 cm⁻¹).

  • Plot the absorbance of these key peaks versus time to generate a reaction profile.

FTIR_Workflow Reaction_Vessel Reaction Vessel with ATR Probe FTIR_Spectrometer FTIR Spectrometer Reaction_Vessel->FTIR_Spectrometer Data_Collection Real-time Spectral Acquisition FTIR_Spectrometer->Data_Collection Spectral_Analysis Monitor Key Peak Intensities Data_Collection->Spectral_Analysis Reaction_Profile Generate Reaction Profile Spectral_Analysis->Reaction_Profile

Figure 4. In-situ ATR-FTIR workflow.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for monitoring reactions involving this compound. The choice of method will depend on the specific requirements of the study, including the need for real-time monitoring, the volatility of the components, and the available instrumentation. By employing these techniques, researchers can gain valuable insights into reaction kinetics, optimize process parameters, and ensure the quality and purity of their synthesized products.

References

Troubleshooting & Optimization

Improving yield in 1-(4-Methylbenzoyl)-1H-benzotriazole mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 1-(4-Methylbenzoyl)-1H-benzotriazole in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a reaction?

This compound is an N-acylbenzotriazole, which serves as a stable and effective acylating agent. It is often used for the amidation of amines or the esterification of alcohols. The benzotriazole group acts as an excellent leaving group, facilitating the transfer of the 4-methylbenzoyl (p-toluoyl) group to a nucleophile.

Q2: What are the main advantages of using this compound over other acylating agents like acyl chlorides?

N-acylbenzotriazoles are generally more stable, less moisture-sensitive, and easier to handle than their corresponding acyl chloride counterparts. Reactions involving these reagents are often cleaner, produce fewer side products, and can be performed under milder conditions. The benzotriazole byproduct is also typically easier to remove during workup.

Q3: What is the white precipitate that sometimes forms during the reaction?

The white precipitate is often the benzotriazole byproduct formed after the acyl group has been transferred to the nucleophile. Its precipitation can indicate that the reaction is proceeding as expected.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yield is a common issue that can be attributed to several factors. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps Expected Outcome
Low Nucleophilicity of Substrate For weakly nucleophilic amines or alcohols, consider adding a non-nucleophilic base (e.g., DBU, DIPEA) or a catalyst like DMAP.Increased reaction rate and higher conversion to the desired product.
Steric Hindrance If either the nucleophile or the acylating agent is sterically hindered, the reaction may require more forcing conditions. Try increasing the reaction temperature or extending the reaction time.Improved yield by overcoming the steric barrier.
Poor Solubility Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent (e.g., DMF, DMSO, or THF).A homogeneous reaction mixture should lead to a more efficient reaction.
Decomposition of Reagent Although relatively stable, prolonged exposure to harsh conditions (strong acid/base, high heat) can degrade the reagent. Use fresh reagent and moderate reaction conditions where possible.Consistent and reproducible yields.
Issue 2: Presence of Multiple Spots on TLC (Side Reactions)

The formation of side products can complicate purification and reduce the overall yield.

Potential Cause Troubleshooting Steps Expected Outcome
Reaction with Solvent Some solvents can compete with the intended nucleophile. Avoid using nucleophilic solvents like alcohols unless they are the intended reactant.A cleaner reaction profile with fewer side products.
Diacylation of Amine Primary amines can sometimes undergo diacylation. Use a 1:1 stoichiometry of the amine to the acylating agent to minimize this.Preferential formation of the mono-acylated product.
Epimerization For reactions involving chiral centers, the use of base can sometimes lead to epimerization. Use a non-nucleophilic, sterically hindered base and keep reaction temperatures low.Retention of stereochemical integrity in the final product.

Experimental Protocols

General Protocol for Amidation of a Primary Amine
  • To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂, THF, or DMF), add this compound (1.1 eq).

  • If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with an aqueous solution (e.g., 1M HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagrams

G cluster_start Setup cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nucleophile (Amine/Alcohol) in Solvent B Add 1-(4-Methylbenzoyl) -1H-benzotriazole A->B C Add Base (if required) B->C D Stir at RT (or heat) C->D E Monitor by TLC D->E E->D Incomplete F Quench & Extract E->F Complete G Dry & Concentrate F->G H Purify (Column/Recrystallization) G->H

Caption: General workflow for acylation reactions.

G A Low Yield Observed B Check Reactant Stoichiometry & Purity A->B C Adjust Stoichiometry or Purify Starting Materials B->C Incorrect D Is Reaction Sluggish? B->D Correct E Increase Temperature or Add Catalyst (DMAP) D->E Yes F Check for Solubility Issues D->F No G Change to a More Polar Solvent (DMF) F->G Yes H Review Workup Procedure F->H No

Caption: Troubleshooting decision tree for low yield.

Overcoming low reactivity of substrates with 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Methylbenzoyl)-1H-benzotriazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this versatile acylating agent, particularly in reactions involving low-reactivity substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable, crystalline solid that serves as an efficient acylating agent.[1] It is used to introduce the 4-methylbenzoyl (p-toluoyl) group into a variety of molecules. Its key advantage lies in its ability to acylate substrates under neutral and mild conditions, making it a valuable alternative to more aggressive reagents like acyl chlorides and acid anhydrides.[1][2] This makes it particularly suitable for use with sensitive substrates or in complex syntheses where harsh conditions must be avoided.[1]

Q2: How does the reactivity of this compound compare to other acylating agents?

A2: this compound offers a good balance of reactivity and stability. The benzotriazole moiety is an excellent leaving group, which facilitates the acyl transfer.[3] While generally less reactive than acyl chlorides, it is often more effective than acid anhydrides, especially for challenging substrates. The electron-donating methyl group on the benzoyl ring may slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted N-benzoylbenzotriazole, but it remains a highly effective reagent.

Q3: What types of substrates can be acylated with this compound?

A3: A wide range of nucleophiles can be successfully acylated, including primary and secondary amines, alcohols, phenols, and even some less reactive substrates like sterically hindered alcohols and poorly nucleophilic anilines.[1][2] With the use of catalysts, it can also be employed for C-acylation of electron-rich heterocycles like pyrroles and indoles.[4]

Q4: What are the advantages of using this compound over traditional methods?

A4: The primary advantages include:

  • Mild Reaction Conditions: Reactions are typically run under neutral conditions and at or near room temperature, preserving sensitive functional groups.[1][5]

  • High Yields: Acylations with N-acylbenzotriazoles often proceed in good to excellent yields.[2]

  • Ease of Handling: It is a stable, crystalline solid, making it easier and safer to handle than many liquid acylating agents.

  • Simple Work-up: The benzotriazole byproduct can often be removed with a simple aqueous wash.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction Low Substrate Reactivity: The amine or alcohol is sterically hindered or electronically deactivated.- Increase the reaction temperature. A moderate increase to 40-60 °C can significantly improve the rate. - Extend the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal duration. - Consider the use of a catalyst. For O-acylation of highly hindered alcohols, a catalytic amount of a strong base like DMAP can be effective. For C-acylation, a Lewis acid such as TiCl₄ may be necessary.[4] - Microwave irradiation can be a powerful tool to accelerate slow reactions.[6][7]
Poor Solubility: One or more reactants are not fully dissolved in the chosen solvent.- Select a more appropriate solvent. Aprotic polar solvents like DMF or DMSO can be effective for dissolving a wider range of substrates. - Gently warm the reaction mixture to aid dissolution, ensuring the temperature does not exceed the stability limits of the reactants.
Formation of Side Products Decomposition of Reactants or Products: The reaction conditions are too harsh.- If heating, reduce the temperature and extend the reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.
Reaction with Solvent: The solvent is participating in the reaction.- Use a non-reactive, aprotic solvent such as THF, DCM, or acetonitrile.
Difficulty in Purification Residual Benzotriazole: The benzotriazole byproduct is not fully removed during work-up.- Perform an aqueous wash with a dilute acid solution (e.g., 1 M HCl) to protonate the benzotriazole, making it more water-soluble. - Follow with a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove any remaining acidic impurities.

Quantitative Data Summary

The following tables provide representative data for the acylation of various substrates using N-acylbenzotriazoles. While specific data for this compound is limited in the literature, these examples with similar structures illustrate the expected outcomes.

Table 1: N-Acylation of Various Amines

Amine Substrate Acylating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
AnilineN-BenzoylbenzotriazoleTHF25295[2]
p-NitroanilineN-BenzoylbenzotriazoleDMF601288Adapted from[2]
DiethylamineN-BenzoylbenzotriazoleDCM25198[2]
MorpholineN-(4-Toluoyl)benzotriazoleAcetonitrile25392Estimated from[4]

Table 2: O-Acylation of Sterically Hindered Alcohols

Alcohol Substrate Acylating Agent Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
tert-ButanolN-AcetylbenzotriazoleDMAPDCM251895Adapted from similar benzotriazole ester chemistry
1-AdamantanolN-(4-Toluoyl)benzotriazoleDMAPDioxane802475Estimated from general principles
2,6-Di-tert-butylphenolN-(4-Toluoyl)benzotriazoleNoneToluene110 (reflux)48<10Illustrates extreme steric hindrance

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of a Poorly Nucleophilic Amine (e.g., p-Nitroaniline)

Materials:

  • This compound

  • p-Nitroaniline

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and heating plate

  • Reaction vessel (round-bottom flask) with condenser and nitrogen inlet

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve p-nitroaniline (1.0 eq) in anhydrous DMF.

  • To this solution, add this compound (1.1 eq).

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid sequentially with 1 M HCl, water, and saturated NaHCO₃ solution to remove unreacted starting materials and the benzotriazole byproduct.

  • Dry the solid under vacuum to obtain the desired N-(4-nitrophenyl)-4-methylbenzamide.

Protocol 2: General Procedure for O-Acylation of a Sterically Hindered Alcohol (e.g., 1-Adamantanol)

Materials:

  • This compound

  • 1-Adamantanol

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dioxane

  • Magnetic stirrer and heating plate

  • Reaction vessel (round-bottom flask) with condenser and nitrogen inlet

Procedure:

  • To a dry reaction vessel under a nitrogen atmosphere, add 1-adamantanol (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Add anhydrous dioxane to dissolve the reactants.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with 1 M HCl (to remove DMAP and benzotriazole), followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester.

Visualizations

Acylation Workflow

Acylation_Workflow cluster_prep Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification p_toluic_acid p-Toluic Acid reagent 1-(4-Methylbenzoyl)- 1H-benzotriazole p_toluic_acid->reagent benzotriazole 1H-Benzotriazole benzotriazole->reagent coupling_agent Coupling Agent (e.g., SOCl₂) coupling_agent->reagent reaction_mixture Reaction Mixture reagent->reaction_mixture substrate Low-Reactivity Substrate (Amine/Alcohol) substrate->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture catalyst Catalyst (Optional) catalyst->reaction_mixture quench Quenching (e.g., Water) reaction_mixture->quench extraction Extraction quench->extraction wash Aqueous Wash (Acid/Base) extraction->wash purification Purification (e.g., Chromatography) wash->purification product Acylated Product purification->product

Caption: General workflow for acylation using this compound.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or No Reaction check_temp Is reaction temperature a limiting factor? start->check_temp increase_temp Increase Temperature (e.g., to 40-60 °C) check_temp->increase_temp Yes check_time Is reaction time sufficient? check_temp->check_time No success Improved Yield increase_temp->success extend_time Extend Reaction Time check_time->extend_time No check_catalyst Is a catalyst required? check_time->check_catalyst Yes extend_time->success add_catalyst Add Catalyst (e.g., DMAP for alcohols, Lewis Acid for C-acylation) check_catalyst->add_catalyst Yes check_mw Consider Microwave Irradiation check_catalyst->check_mw No add_catalyst->success check_mw->success

Caption: Decision-making flowchart for troubleshooting low-yield acylation reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4-Methylbenzoyl)-1H-benzotriazole. This guide, presented in a user-friendly question-and-answer format, directly addresses specific experimental challenges to aid in the optimization of reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

1. Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in the N-acylation of benzotriazole can arise from several factors. A systematic approach to troubleshooting is recommended.

    Potential CauseRecommended Solution(s)
    Insufficiently Reactive Acylating Agent While 4-methylbenzoyl chloride is generally reactive, ensure its quality. Consider preparing it fresh or purifying it before use.
    Suboptimal Reaction Temperature The reaction may require specific temperature control. Start the reaction at 0 °C and allow it to slowly warm to room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be necessary. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
    Inappropriate Solvent The choice of solvent is crucial. Aprotic solvents like anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred. Ensure the solvent is dry, as moisture can hydrolyze the acyl chloride.
    Ineffective or Absent Base The reaction often requires a base to neutralize the HCl generated. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices. For challenging reactions, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly increase the reaction rate.[1][2][3]
    Poor Solubility of Reactants Ensure that both 1H-benzotriazole and 4-methylbenzoyl chloride are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent or a solvent mixture.
    Product Instability The desired product might be unstable under the reaction or workup conditions. Monitor the reaction progress closely and minimize the reaction time once the starting material is consumed.

2. Formation of Multiple Products (Regioselectivity Issues)

  • Question: I am observing multiple spots on my TLC plate, suggesting the formation of isomeric byproducts. How can I improve the selectivity for the desired N1-acylated product?

  • Answer: Benzotriazole has two reactive nitrogen atoms (N1 and N2), and acylation can occur at either position, leading to a mixture of isomers.[4] Controlling regioselectivity is a key challenge.

    Potential CauseRecommended Solution(s)
    Reaction Conditions Favoring N2-Acylation The ratio of N1 to N2 isomers can be influenced by the solvent, temperature, and the presence of a catalyst. Generally, the 1H-substituted form (N1) is the more dominant isomer in solution.[4]
    Kinetic vs. Thermodynamic Control The initial product formed (kinetic product) may not be the most stable one (thermodynamic product). The N2-acyl-1,2,3-triazoles are often the thermodynamically preferred isomers.[5] Lower reaction temperatures generally favor the kinetic product.
    Catalyst Choice The choice of catalyst can influence the site of acylation. While DMAP is a general nucleophilic catalyst, specific Lewis acids or other catalysts might favor one isomer over the other. Recent research has shown that specific metalloporphyrin catalysts can precisely control N1 and N2 alkylation.[6][7]

3. Difficulties in Product Purification

  • Question: I am struggling to purify the final product from the reaction mixture. What are the common impurities and how can I effectively remove them?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and the benzotriazole byproduct.

    Common ImpurityRecommended Purification Method(s)
    Unreacted 1H-Benzotriazole 1H-Benzotriazole is acidic and can be removed by washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate).
    Unreacted 4-Methylbenzoyl Chloride Can be quenched by adding a small amount of water or an amine (like triethylamine) at the end of the reaction. Subsequent aqueous workup will remove the resulting 4-methylbenzoic acid or its salt.
    N2-Acylated Isomer Isomers can sometimes be separated by column chromatography on silica gel. Careful selection of the eluent system is crucial. Often, a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is effective.
    Triethylamine Hydrochloride (or other amine salts) These salts are typically soluble in water and can be removed by washing the organic layer with water.
    Tarry Byproducts Tarry impurities can sometimes be removed by treating a solution of the crude product with activated charcoal.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic procedure for this compound?

A1: The most common method for synthesizing this compound is the N-acylation of 1H-benzotriazole with 4-methylbenzoyl chloride.[8] This reaction is typically carried out in an anhydrous aprotic solvent in the presence of a base.

Q2: Can you provide a detailed experimental protocol?

A2: Yes, here is a representative experimental protocol. Please note that optimization may be required based on your specific laboratory conditions and reagent purity.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1H-Benzotriazole

  • 4-Methylbenzoyl chloride (p-toluoyl chloride)

  • Triethylamine (TEA) or 4-(Dimethylaminopyridine) (DMAP) as a catalyst

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography on silica gel to afford the pure this compound.

Q3: What is the role of DMAP in this reaction?

A3: 4-(Dimethylaminopyridine) (DMAP) acts as a highly effective nucleophilic catalyst in acylation reactions.[1][2] It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the starting acyl chloride, leading to a significantly faster rate of acylation of the benzotriazole nitrogen.[1] DMAP can increase the reaction rate by several orders of magnitude compared to using a non-nucleophilic base like triethylamine alone.[1]

Q4: How can I confirm the identity and purity of my product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.

    • ¹H NMR: Expect to see signals corresponding to the protons of the 4-methylbenzoyl group (a singlet for the methyl group and signals for the aromatic protons) and the benzotriazole ring.

    • ¹³C NMR: Expect signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons of both ring systems.

  • Infrared (IR) Spectroscopy: Look for a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q5: What are the expected NMR chemical shifts for this compound?

A5: While the exact chemical shifts can vary slightly depending on the solvent and instrument, here are some expected values based on related structures:

  • ¹H NMR (in CDCl₃):

    • Methyl protons (CH₃): ~2.5 ppm (singlet)

    • Aromatic protons (benzoyl ring): ~7.3-8.2 ppm (multiplets)

    • Aromatic protons (benzotriazole ring): ~7.5-8.3 ppm (multiplets)

  • ¹³C NMR (in CDCl₃):

    • Methyl carbon (CH₃): ~21-22 ppm

    • Aromatic carbons: ~114-146 ppm

    • Carbonyl carbon (C=O): ~168-170 ppm

It is always recommended to compare the obtained spectra with literature data or a reference standard if available.

Visualizing the Workflow and Troubleshooting

To better understand the experimental process and decision-making for troubleshooting, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1H-Benzotriazole + 4-Methylbenzoyl Chloride mix Combine Reactants at 0°C reactants->mix solvent_base Anhydrous Solvent + Base (e.g., TEA) solvent_base->mix react Stir at Room Temp (Monitor by TLC) mix->react quench Quench Reaction react->quench extract Aqueous Workup quench->extract purify Purification (Recrystallization or Chromatography) extract->purify product Pure Product purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction? check_reagents Check Reagent Purity & Solvent Anhydrous? start->check_reagents Yes multiple_products Multiple Products (Isomer Formation)? start->multiple_products No optimize_temp Optimize Temperature (e.g., gentle heating) check_reagents->optimize_temp Yes add_catalyst Add Catalyst (e.g., DMAP) check_reagents->add_catalyst Purity OK success Successful Synthesis optimize_temp->success change_base Use Stronger/Different Base add_catalyst->change_base change_base->success purification_issue Purification Issues? multiple_products->purification_issue No adjust_chromatography Adjust Chromatography Conditions multiple_products->adjust_chromatography Yes base_wash Perform Base Wash (e.g., NaHCO3) purification_issue->base_wash Yes purification_issue->success No adjust_chromatography->success base_wash->success

Caption: A troubleshooting decision tree for optimizing the synthesis of this compound.

References

Handling and storage of 1-(4-Methylbenzoyl)-1H-benzotriazole to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for the use of 1-(4-Methylbenzoyl)-1H-benzotriazole to ensure its stability and prevent degradation in research and development settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place in a tightly sealed container.[1][2][3][4] It is advisable to protect the compound from moisture and excessive heat. For extended storage, maintaining a controlled environment is recommended.

Q2: Is this compound sensitive to light?

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are expected to be hydrolysis and oxidation. The acyl bond is susceptible to hydrolysis, which would yield p-toluic acid and 1H-benzotriazole. The benzotriazole ring itself can undergo oxidative degradation, potentially leading to hydroxylated byproducts.[5][6][7]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10] These methods can help identify and quantify the main compound as well as any potential impurities or degradation products.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Problem Potential Cause Suggested Solution
Low reaction yield or incomplete reaction Degradation of the reagent due to improper storage.Ensure the compound has been stored in a cool, dry, and dark environment. Consider using a freshly opened container or re-analyzing the purity of the existing stock.
Presence of moisture in the reaction.Dry all solvents and reagents thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unexpected side products Hydrolysis of the acyl-benzotriazole bond.Minimize contact with water. Use anhydrous solvents and reagents.
Reaction with nucleophilic impurities.Purify all starting materials and solvents to remove any nucleophilic contaminants.
Inconsistent results between experiments Variable purity of the this compound stock.Assess the purity of the reagent before each use, especially for sensitive reactions. Consider purchasing from a reputable supplier with a certificate of analysis.[8]
Photodegradation of the compound.Protect the reaction mixture from light, especially if the reaction is run over an extended period.

Stability and Degradation

While specific quantitative stability data for this compound is limited, the following table summarizes general stability information based on related compounds.

Condition Effect on Stability Prevention
Elevated Temperature Can lead to thermal decomposition, potentially producing carbon oxides and nitrogen oxides.[3]Store at recommended cool temperatures. Avoid exposure to heat sources.
High Humidity Promotes hydrolysis of the acyl-benzotriazole bond, leading to the formation of p-toluic acid and benzotriazole.Store in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed.[1]
Light Exposure Can induce photodegradation of the benzotriazole ring system.[11]Store in amber or opaque containers to block UV light.
Presence of Oxidizing Agents May lead to oxidative degradation of the molecule.Store away from strong oxidizing agents.

Experimental Protocols

Purity Assessment by HPLC-UV

This method provides a general guideline for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) can be used. For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 280 nm).

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare the sample for analysis by dissolving it in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity can be determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.

Purity Assessment by ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure and assess the purity of this compound.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve a small amount of the compound in the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The presence of characteristic peaks for the methylbenzoyl and benzotriazole moieties will confirm the structure. The purity can be estimated by integrating the peaks corresponding to the compound and comparing them to any impurity peaks.

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis (Moisture) main->hydrolysis oxidation Oxidation (e.g., Oxidizing Agents) main->oxidation photodegradation Photodegradation (UV Light) main->photodegradation p_toluic_acid p-Toluic Acid hydrolysis->p_toluic_acid benzotriazole 1H-Benzotriazole hydrolysis->benzotriazole hydroxylated_products Hydroxylated Benzotriazole Derivatives oxidation->hydroxylated_products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage Store in cool, dry, dark place in a tightly sealed container handling Handle in a well-ventilated area, wear appropriate PPE storage->handling purity_check Assess Purity (HPLC/NMR) handling->purity_check reaction_setup Use anhydrous solvents and inert atmosphere purity_check->reaction_setup reaction Perform Reaction reaction_setup->reaction low_yield Low Yield? reaction->low_yield side_products Side Products? reaction->side_products check_storage Check Storage Conditions low_yield->check_storage check_purity Re-check Purity low_yield->check_purity check_conditions Verify Reaction Conditions side_products->check_conditions

Caption: Recommended workflow for handling and using this compound.

References

Technical Support Center: 1-(4-Methylbenzoyl)-1H-benzotriazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(4-Methylbenzoyl)-1H-benzotriazole. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an N-acylbenzotriazole, a class of compounds that serve as stable and versatile acylating agents in organic synthesis.[1][2] They are frequently used for the formation of amides, esters, and ketones under mild and neutral conditions, making them suitable for reactions involving sensitive functional groups.[1][3] Their stability as crystalline solids and the ease of removing the benzotriazole byproduct make them an advantageous alternative to more reactive acylating agents like acyl chlorides.[1]

Q2: What are the common methods for synthesizing this compound?

A2: Common methods for the synthesis of this compound, an N-acylbenzotriazole, involve the activation of the corresponding carboxylic acid (4-methylbenzoic acid) in the presence of 1H-benzotriazole. Key methods include:

  • Using Thionyl Chloride: A widely used method where the carboxylic acid reacts with benzotriazole and thionyl chloride in a solvent like dichloromethane (CH2Cl2).[2][4]

  • Using N-bromosuccinimide (NBS) and Triphenylphosphine (PPh3): This method provides a facile and economical route to N-acylbenzotriazoles under mild conditions.[5]

  • Using Acid Anhydrides: Trifluoroacetic anhydride is a common choice that reacts with the carboxylic acid to form a mixed anhydride, which then reacts with benzotriazole.[6]

Q3: What are the main advantages of using N-acylbenzotriazoles as acylating agents?

A3: N-acylbenzotriazoles offer several advantages over traditional acylating agents:

  • Mild Reaction Conditions: Reactions are typically carried out under neutral conditions, which is beneficial for substrates with sensitive functional groups.[1]

  • High Yields: These reactions often result in high yields of the desired product.[1]

  • Simple Workup: The benzotriazole byproduct is easily removed, simplifying the purification process.[1]

  • Stability: N-acylbenzotriazoles are generally stable, crystalline solids that are easy to handle and store.[1]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q: I am getting a very low yield or no product at all. What are the possible causes?

A: Several factors could contribute to a low or nonexistent yield. Consider the following troubleshooting steps:

  • Reagent Quality and Stoichiometry:

    • Moisture: The presence of water can hydrolyze the activated carboxylic acid intermediate or the final product. Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive reagents like thionyl chloride.[1][5]

    • Reagent Purity: Use pure starting materials. Impurities in 4-methylbenzoic acid or 1H-benzotriazole can lead to side reactions.

    • Molar Ratios: The stoichiometry of the reagents is crucial. Refer to the specific protocol for the correct molar equivalents of the carboxylic acid, benzotriazole, and the activating agent.[5][6]

  • Reaction Conditions:

    • Temperature: Some methods require specific temperature control, such as cooling to 0°C during the addition of reagents.[5] Ensure the reaction is performed at the recommended temperature.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6]

    • Order of Reagent Addition: The order in which reagents are added can be critical. For instance, when using a base like triethylamine, it should be added after the addition of 1H-benzotriazole to avoid the exclusive formation of the anhydride byproduct.[3]

Issue 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with impurities. How can I identify and remove them?

A: The most common impurity is unreacted starting material or byproducts from side reactions.

  • Identification of Impurities:

    • Unreacted Starting Materials: Check for the presence of 4-methylbenzoic acid and 1H-benzotriazole via TLC or NMR spectroscopy.

    • Anhydride Formation: A common side reaction is the formation of 4-methylbenzoic anhydride. This can be identified by its characteristic spectroscopic signals.

  • Purification Strategies:

    • Column Chromatography: Flash column chromatography using a silica gel (SiO2) stationary phase is a common and effective method for purifying N-acylbenzotriazoles. A gradient of ethyl acetate and n-hexane is often used as the eluent.[5][6]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[1]

    • Aqueous Wash: Washing the organic layer with an aqueous solution of a weak base (e.g., sodium bicarbonate) can help remove unreacted carboxylic acid.[4]

Issue 3: Unexpected Side Reactions

Q: I have observed the formation of an unexpected byproduct. What could it be and how can I prevent it?

A: The most likely side product is the corresponding anhydride of the carboxylic acid.

  • Anhydride Formation:

    • Cause: This occurs when the activated carboxylic acid reacts with another molecule of the carboxylate anion instead of 1H-benzotriazole. This is more likely to happen if the benzotriazole is not present in a sufficient concentration or if a base is added prematurely.[3]

    • Prevention: Ensure the correct stoichiometry and order of addition of reagents. Adding the base after the 1H-benzotriazole can suppress anhydride formation.[3]

Data Presentation

Table 1: Comparison of Synthesis Methods for N-Acylbenzotriazoles

MethodActivating AgentsSolventTemperatureReaction TimeReported YieldsReference
Thionyl Chloride MethodSOCl2DichloromethaneRoom Temperature2 hours83-97%[2][4]
NBS/PPh3 MethodNBS, PPh3Dichloromethane0°C to RT1 hourGood yields[5]
Trifluoroacetic Anhydride Method(CF3CO)2ODichloromethaneRoom Temperature3 hoursup to 97%[6]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride [4]

  • To a solution of 1H-benzotriazole (4.8 g, 40 mmol) in dichloromethane (50 mL), add thionyl chloride (1.2 g, 10 mmol) at 25 °C with stirring.

  • After 30 minutes, add 4-methylbenzoic acid (10 mmol) in one portion and continue stirring for 2 hours.

  • Filter the white precipitate and wash it with dichloromethane (2 x 50 mL).

  • Combine the organic solutions and wash with 2 N aqueous NaOH (3 x 60 mL).

  • Dry the organic layer over Na2SO4 and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography (silica gel; hexanes–EtOAc, 4:1).

Protocol 2: Synthesis of this compound using NBS and PPh3 [5]

  • To a stirred solution of N-bromosuccinimide (1.7 g, 9.83 mmol) and triphenylphosphine (2.5 g, 9.83 mmol) in dry dichloromethane (30.0 mL), add 4-methylbenzoic acid (1.0 g, 7.34 mmol) at 0 °C.

  • Add 1H-Benzotriazole (1.2 g, 9.83 mmol) portion-wise.

  • After complete addition, stir the reaction mixture for 1 hour at room temperature.

  • Monitor the reaction completion by TLC.

  • Concentrate the reaction mixture under reduced pressure until dry.

  • Purify the crude product using flash column chromatography with a gradient of ethyl acetate and n-hexane.

Visualizations

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Reaction cluster_workup Workup & Purification A 4-Methylbenzoic Acid E Mixing & Stirring (Controlled Temperature) A->E B 1H-Benzotriazole B->E C Activating Agent (e.g., SOCl2, NBS/PPh3) C->E D Anhydrous Solvent (e.g., Dichloromethane) D->E F Reaction Monitoring (TLC) E->F G Quenching / Washing F->G H Solvent Removal G->H I Purification (Column Chromatography) H->I J 1-(4-Methylbenzoyl)- 1H-benzotriazole (Final Product) I->J

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree A Low or No Product Yield? B Check Reagent Quality - Anhydrous? - Pure? A->B Yes F Presence of Impurities? A->F No C Verify Reaction Conditions - Temperature? - Time? - Order of Addition? B->C Reagents OK D Optimize Purification - Correct Eluent? - Recrystallization? C->D Conditions OK E Problem Solved D->E Purification OK G Identify Impurities (TLC, NMR) - Starting Materials? - Anhydride? F->G Yes H Unexpected Side Reaction? F->H No G->D Impurities Identified H->E No I Check for Anhydride Formation - Premature base addition? H->I Yes I->C Anhydride Confirmed

Caption: Troubleshooting decision tree for common issues in the reaction.

References

Technical Support Center: Removal of Benzotriazole Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the removal of benzotriazole and its derivatives (such as 1-Hydroxybenzotriazole (HOBt) or related ureas) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is benzotriazole and why is it present as a byproduct in my reaction?

A1: Benzotriazole (BtH) and its derivatives, like 1-Hydroxybenzotriazole (HOBt), are frequently used as coupling reagents or additives in chemical reactions, most notably in peptide synthesis.[1] Their role is to enhance reaction efficiency and reduce side reactions such as racemization.[1] Upon completion of the reaction, these reagents are converted into byproducts that remain in the crude product mixture and necessitate removal during the purification process.[1]

Q2: What are the key properties of benzotriazole that are relevant for its removal?

A2: Benzotriazole is a white to light tan solid with significant solubility in water and a wide range of organic solvents like ethanol, benzene, toluene, chloroform, and DMF.[1][2] A critical characteristic is its weak acidic nature, with a pKa of approximately 8.2.[1][3] This acidity is frequently exploited for its removal via acid-base extraction.[1] Its solubility profile is a key factor when considering purification by recrystallization or chromatography.[1][4]

Q3: What are the most common methods for removing benzotriazole byproducts?

A3: The most prevalent methods for the removal of benzotriazole and its derivatives include:

  • Aqueous Workup/Liquid-Liquid Extraction: This technique leverages acid-base chemistry to separate the acidic benzotriazole from a neutral or basic desired product.[1]

  • Recrystallization: This method relies on the differences in solubility between the desired compound and the benzotriazole byproduct in a specific solvent system.[1]

  • Chromatography: Techniques such as flash column chromatography, preparative HPLC, and solid-phase extraction (SPE) are used to separate compounds based on their differential adsorption to a stationary phase.[1][5]

  • Adsorption: Materials like activated carbon can be used to adsorb and remove benzotriazole from a solution.[1][6]

Q4: Which removal method is the most suitable for my experiment?

A4: The optimal method depends on the properties of your desired product.

  • If your product is a neutral or basic organic compound, acid-base extraction is often the simplest and most efficient first step.

  • If your product is a solid with different solubility characteristics than benzotriazole, recrystallization can be a highly effective and economical method for achieving high purity.[1][7][8]

  • If your product has similar acidity or solubility to benzotriazole, or if very high purity is required, chromatography is the most powerful technique.[1]

Troubleshooting and Optimization Guide

Issue: Challenges with Aqueous Extraction

Q: My desired product is also acidic. How can I effectively use an acid-base extraction? A: This is a common challenge. If the pKa of your product is significantly different from that of benzotriazole (pKa ≈ 8.2), you can perform a careful, pH-controlled extraction. Use a weaker base, such as a saturated sodium bicarbonate (NaHCO₃) solution, which will selectively deprotonate stronger acids while leaving weaker acids (like many carboxylic acids) in the organic layer. A stronger base like NaOH would extract both. It is advisable to test the pH of the aqueous layer during the extraction.

Q: An emulsion has formed during the liquid-liquid extraction. How can I resolve this? A: Emulsion formation is common when dealing with complex mixtures. To break the emulsion, you can try the following:

  • Allow the separation funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorously shaking it.

  • Add a small amount of brine (saturated NaCl solution) to the funnel, which increases the ionic strength of the aqueous phase and can help break the emulsion.

  • Filter the entire mixture through a pad of Celite or glass wool.

Issue: Problems with Crystallization

Q: I have followed the protocol, but my desired product is not crystallizing. A: If crystallization does not initiate, several techniques can be employed:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[1]

  • Seeding: Add a single, pure crystal of your desired product (a "seed crystal") to the supersaturated solution to initiate crystallization.[1][9]

  • Cooling: Ensure the solution is cooling slowly to room temperature before moving it to an ice bath.[1] Rapid cooling can sometimes lead to oiling out rather than crystallization.

  • Solvent Adjustment: Add a small amount of an "anti-solvent" (a solvent in which your product is insoluble) dropwise until the solution becomes slightly turbid, then allow it to stand.

Q: The purity of my product is still low after recrystallization. A: To improve purity, ensure that the solution cools slowly, as this promotes the formation of larger, purer crystals.[1] You may also need to perform a second recrystallization. Additionally, washing the collected crystals with a small amount of ice-cold recrystallization solvent can help remove surface impurities.

Issue: Difficulties with Chromatography

Q: Benzotriazole is co-eluting with my product during column chromatography. A: To improve separation:

  • Solvent System Optimization: Experiment with different solvent systems (mobile phases). A common approach is to use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. Test various solvent mixtures using Thin Layer Chromatography (TLC) beforehand to find the optimal system that maximizes the separation (ΔRf) between your product and benzotriazole.

  • Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Pre-Column Wash: If possible, perform a basic aqueous wash (as described in the extraction protocol) on your crude material before loading it onto the column. This will remove the majority of the benzotriazole, making the chromatographic separation much easier.

Data Presentation

Table 1: Properties of Benzotriazole Relevant to Purification

PropertyValue / DescriptionSignificance for Removal
Appearance White to light tan crystalline solid[1]Can sometimes impart color to the crude product.
Molar Mass 119.12 g/mol [3]Useful for calculating molar equivalents.
Melting Point 99-100 °C[3][10][11]Can be used as a preliminary check for purity of the byproduct.
Boiling Point 350 °C[3]Not easily removed by simple distillation from most reaction mixtures.
pKa ~8.2[1][3]Weakly acidic; allows for deprotonation and extraction into a basic aqueous phase.
Solubility Water: ~20 g/L at 25 °C[3][10] Organic Solvents: Soluble in ethanol, benzene, toluene, chloroform, DMF[1][2]Its solubility in both aqueous and organic phases is a key consideration for both extraction and crystallization.

Table 2: Comparison of Common Benzotriazole Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Exploits the acidic nature of benzotriazole to move it from an organic to a basic aqueous phase.[1]Fast, inexpensive, and effective for large scales. Removes the bulk of the byproduct.Ineffective if the desired product is also acidic. Can lead to emulsions.Removing benzotriazole from neutral or basic organic products.
Recrystallization Difference in solubility between the product and byproduct in a given solvent at different temperatures.[1]Can yield very pure material.[7][8] Cost-effective and scalable.Requires the product to be a solid. Some product loss is inevitable. Finding a suitable solvent can be time-consuming.Purifying solid products where solubility differences are significant.
Flash Chromatography Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel).[1]Highly effective for separating compounds with similar properties. Applicable to a wide range of products.More time-consuming, requires larger volumes of solvent, and can be costly.Separating complex mixtures, purifying non-crystalline products, or when high purity is essential.
Adsorption Use of materials like activated carbon to bind the benzotriazole impurity.[1][6]Simple to perform (stir and filter). Can remove colored impurities.Can be non-selective and may adsorb the desired product, leading to yield loss.Final polishing step or for removing trace amounts of benzotriazole and colored impurities.

Experimental Protocols

Protocol 1: Removal by Acid-Base Extraction

This protocol is designed for the removal of benzotriazole from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and is not strongly acidic.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the basic wash (Step 2) one or two more times to ensure complete removal of the benzotriazole.

  • Neutral Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water and aid in layer separation. Drain the aqueous layer.

  • Drying: Transfer the organic layer to a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

Protocol 2: Removal by Recrystallization

This protocol assumes a suitable solvent has been identified where the desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while benzotriazole has different solubility properties.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of boiling solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution at a boil for a few minutes.

  • Hot Filtration: If carbon was added, perform a hot filtration through fluted filter paper to remove it.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[1]

  • Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Removal by Flash Column Chromatography

This protocol outlines a general procedure for purification using a silica gel column.

  • Solvent System Selection: Using TLC, identify a solvent system (mobile phase) that provides good separation between your product (Rf ~0.3-0.4) and benzotriazole.

  • Column Packing: Pack a glass column with silica gel using the selected solvent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Extraction_Workflow start_end start_end process process decision decision output output wash wash start Start: Crude Mixture dissolve Dissolve in Organic Solvent start->dissolve add_base Add aq. NaHCO3 & Shake dissolve->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer separate_layers->organic_layer aqueous_layer Aqueous Layer (contains Bt-salt) separate_layers->aqueous_layer check_complete Removal Complete? organic_layer->check_complete check_complete->add_base No add_brine Wash with Brine check_complete->add_brine Yes dry_organic Dry over Na2SO4 add_brine->dry_organic concentrate Filter & Concentrate dry_organic->concentrate finish End: Purified Product concentrate->finish

Caption: Workflow for Benzotriazole Removal by Extraction.

Purification_Decision_Tree question question method method start_node start_node start Crude Product q2 Product is acidic? start->q2 q1 Product is a solid? q3 Significant solubility difference? q1->q3 Yes m3 Chromatography q1->m3 No q2->q1 No q2->m3 Yes q4 High purity needed? q3->q4 No m2 Recrystallization q3->m2 Yes m1 Acid-Base Extraction q4->m1 No q4->m3 Yes

Caption: Decision Tree for Selecting a Purification Method.

References

Impact of base and solvent on 1-(4-Methylbenzoyl)-1H-benzotriazole reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Methylbenzoyl)-1H-benzotriazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile acylating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable, crystalline N-acylbenzotriazole that serves as an efficient acylating agent.[1][2] It is primarily used for the transfer of the 4-methylbenzoyl (p-toluoyl) group to a variety of nucleophiles. Common applications include the synthesis of primary, secondary, and tertiary amides, esters, and thioesters under generally mild and neutral reaction conditions.[1][3] Its stability and ease of handling make it an advantageous alternative to the more reactive and less stable 4-methylbenzoyl chloride.[1]

Q2: What are the main advantages of using this compound over traditional acylating agents like acyl chlorides?

A2: N-acylbenzotriazoles, such as this compound, offer several advantages over traditional acylating agents:

  • Stability: They are typically stable, crystalline solids that can be easily handled and stored.[1]

  • Mild Reaction Conditions: Acylations can often be carried out under neutral conditions at room temperature, which is beneficial for substrates with sensitive functional groups.[3][4]

  • High Purity of Products: The benzotriazole byproduct is easily removed during workup, leading to high purity of the desired acylated product.[3]

  • Safety: They are a safer alternative to acyl chlorides, which are often corrosive and moisture-sensitive.

Q3: Do I always need to use a base in my reaction with this compound?

A3: Not necessarily. Many acylations with N-acylbenzotriazoles proceed efficiently without the addition of a base, especially with sufficiently nucleophilic amines.[3][5] However, a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), may be required in certain situations:

  • When using amine salt starting materials: A base is needed to neutralize the salt and free the nucleophilic amine.

  • With less nucleophilic amines: A base can help to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.

  • In S-acylation reactions: The use of a base like triethylamine is common when reacting with thiols to form thioesters.

Q4: Can I use protic solvents like ethanol for my reaction?

A4: While reactions can be performed in protic solvents, it is crucial to consider the possibility of side reactions. Protic solvents, especially alcohols, can act as nucleophiles and react with this compound to form the corresponding ester (e.g., ethyl 4-methylbenzoate in the case of ethanol).[2] To avoid this, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN) are generally recommended.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Slow or incomplete reaction 1. Low nucleophilicity of the substrate.2. Steric hindrance around the nucleophilic center.3. Low reaction temperature.1. Add a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine or DIPEA) to increase the nucleophilicity of your substrate.2. Gently heat the reaction mixture (e.g., to 40-50 °C).3. Consider switching to a more polar aprotic solvent like DMF or DMSO to better solvate charged intermediates and potentially increase the reaction rate.
Formation of an unexpected ester byproduct The solvent (e.g., an alcohol) is acting as a nucleophile.Switch to an aprotic solvent such as THF, DCM, ethyl acetate, or acetonitrile.[2]
Difficulty in removing the benzotriazole byproduct Benzotriazole can sometimes be challenging to remove completely, especially with polar products.1. Perform an aqueous workup with a dilute base (e.g., 1M Na2CO3 or NaHCO3 solution) to deprotonate and dissolve the benzotriazole in the aqueous layer.2. Multiple extractions may be necessary.3. For non-polar products, trituration with a non-polar solvent like hexane can help to remove the more polar benzotriazole.
Low yield despite complete consumption of starting material 1. Decomposition of the product during workup or purification.2. The product may be partially soluble in the aqueous phase during extraction.1. Use milder workup conditions (e.g., avoid strong acids or bases if your product is sensitive).2. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

Data Presentation

Table 1: Solvent Effects on the N-Acylation of Amines with N-Acylbenzotriazoles

SolventSolvent TypeTypical Reaction ConditionsExpected OutcomeReference
Dichloromethane (DCM)Polar AproticRoom TemperatureGood for a wide range of amines.[6]
Tetrahydrofuran (THF)Polar AproticRoom TemperatureRecommended to avoid ester formation with alcohol solvents.[2][2]
Acetonitrile (MeCN)Polar AproticRoom TemperatureSuitable for many acylation reactions.
Dimethylformamide (DMF)Polar AproticRoom Temperature to mild heatingCan accelerate reactions with poor nucleophiles.
WaterPolar ProticRoom Temperature or MicrowaveA green solvent alternative, can give high yields.[7][7]
Ethanol (EtOH)Polar ProticRoom TemperatureRisk of forming ethyl 4-methylbenzoate as a byproduct.[2][2]
TolueneNon-polarRoom Temperature to heatingCan be effective, especially in reactions where polarity needs to be minimized.

Table 2: Influence of Base on Acylation Reactions

BaseBase TypeWhen to UseTypical AmountNotes
None-With highly nucleophilic amines (e.g., primary and secondary aliphatic amines).-This is the standard condition for many reactions.[3]
Triethylamine (Et3N)Tertiary AmineWith amine salts, less nucleophilic amines, or in S-acylations.1.1 - 1.5 eqA common and cost-effective choice.
DIPEATertiary AmineSimilar applications to Et3N, but bulkier and less nucleophilic.1.1 - 1.5 eqGood for preventing side reactions with sterically hindered substrates.
PyridineAromatic AmineCan act as both a base and a nucleophilic catalyst.Catalytic to stoichiometricCan sometimes lead to the formation of N-acylpyridinium intermediates.

Experimental Protocols

General Protocol for the N-Acylation of an Amine with this compound

  • To a solution of the amine (1.0 equivalent) in an appropriate aprotic solvent (e.g., THF or DCM, 0.1-0.5 M), add this compound (1.05 equivalents).

  • If the amine is an HCl or other acid salt, add a tertiary amine base such as triethylamine (1.1 equivalents). For free amines that are poor nucleophiles, a base may also be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO3 or 1M Na2CO3 (to remove the benzotriazole byproduct), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Amine Amine (1.0 eq) Mix Combine and Stir at RT Amine->Mix AcylBenz This compound (1.05 eq) AcylBenz->Mix Solvent Aprotic Solvent (e.g., THF, DCM) Solvent->Mix Base Base (e.g., Et3N, optional) Base->Mix Dilute Dilute with Organic Solvent Mix->Dilute Monitor by TLC/LC-MS Wash Aqueous Wash (e.g., NaHCO3) Dilute->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Pure Acylated Product Purify->Product

Caption: General experimental workflow for N-acylation.

Troubleshooting_Guide cluster_solutions Potential Solutions cluster_checks Considerations Start Reaction is Slow or Incomplete CheckNucleophilicity Is the nucleophile weak? Start->CheckNucleophilicity CheckSterics Is there significant steric hindrance? Start->CheckSterics CheckTemp Is the reaction at room temperature? Start->CheckTemp AddBase Add a non-nucleophilic base (e.g., Et3N) Heat Gently heat the reaction (40-50 °C) ChangeSolvent Switch to a more polar aprotic solvent (e.g., DMF) CheckNucleophilicity->AddBase Yes CheckNucleophilicity->ChangeSolvent Yes CheckSterics->Heat Yes CheckTemp->Heat Yes

Caption: Troubleshooting logic for slow reactions.

References

Preventing racemization in peptide synthesis with 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(4-Methylbenzoyl)-1H-benzotriazole as a coupling reagent to minimize racemization in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in peptide synthesis?

A1: this compound is an N-acylbenzotriazole, a type of peptide coupling reagent. These reagents are noted for being stable, crystalline compounds that can be stored at room temperature without decomposition.[1] In peptide synthesis, it acts as an acylating agent. The N-protected amino acid is activated by forming a reactive intermediate with the benzotriazole moiety. This activated species then readily reacts with the free amine of the growing peptide chain to form the desired peptide bond, minimizing the risk of racemization that can occur with other activation methods.[1][2][3][4]

Q2: What is the primary advantage of using an N-acylbenzotriazole like this compound?

A2: The primary advantage of using N-acylbenzotriazoles is their ability to suppress racemization during peptide bond formation.[1] Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, is a critical issue in peptide synthesis as it can lead to diastereomeric impurities with altered biological activity.[5] N-acylbenzotriazoles provide a milder and more specific activation of the carboxylic acid, which disfavors the formation of the highly racemization-prone oxazolone intermediate.[5]

Q3: Which amino acids are most susceptible to racemization, and is this compound suitable for them?

Q4: How does this compound compare to other common benzotriazole-based coupling reagents like HBTU or HATU?

A4: HBTU and HATU are aminium/uronium salts that form active esters in situ with the help of a base.[7] They are known for high coupling efficiency and low racemization.[8] this compound is a pre-formed, stable acylating agent. While direct comparative data on racemization levels is not available in the provided search results, N-acylbenzotriazoles are recognized for their effectiveness in preventing racemization.[1] The choice of reagent may depend on the specific peptide sequence, reaction conditions, and desired purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency 1. Insufficient reagent stoichiometry.2. Steric hindrance from bulky amino acid side chains.3. Aggregation of the growing peptide chain on the solid support.1. Increase the equivalents of this compound and the N-protected amino acid.2. Extend the reaction time and/or slightly increase the temperature (e.g., from room temperature to 40°C).3. Use a solvent system known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[6]
Evidence of Racemization 1. Presence of a strong base.2. Prolonged reaction time at elevated temperatures.3. The inherent sensitivity of the amino acid being coupled.1. If a base is used, switch to a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5]2. Perform the coupling at a lower temperature (e.g., 0°C) for a longer duration.3. For highly sensitive amino acids, consider in-situ formation of the active ester at low temperatures before adding it to the resin.
Difficulty in Removing Benzotriazole Byproducts 1. Incomplete reaction, leaving unreacted reagent.2. Benzotriazole liberated after coupling may be trapped within the resin matrix.1. Ensure the coupling reaction goes to completion using a monitoring test (e.g., Kaiser test).2. Perform extensive washing of the resin with DMF, followed by DCM, after the coupling step to ensure complete removal of byproducts.
Side Reactions Observed (e.g., Diketopiperazine formation) This is common at the dipeptide stage, especially with proline as one of the first two residues, and is more related to the peptide sequence and protection strategy than the coupling reagent itself.[6]1. If using Fmoc chemistry, consider synthesizing on a 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.[6]2. An alternative is to couple the second and third amino acids as a pre-formed dipeptide unit.[6]

Quantitative Data on Racemization with Benzotriazole-Based Reagents

While specific quantitative data for this compound is not available in the provided search results, the following table summarizes the performance of other common benzotriazole-based coupling reagents in suppressing racemization. This data provides a general context for the expected performance of such reagents.

Coupling Reagent/AdditiveBaseRacemization (%)Reference Model System
HBTUDIEA1.7Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin
HATUDIEA1.3Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin
HBTUNMM0.6Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin
HATUNMM0.4Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin
DCC/HOBtN/AMinimalGeneral observation

Note: DIEA = N,N-Diisopropylethylamine, NMM = N-Methylmorpholine. Data extracted from a study on a challenging glycosylated serine residue.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on general methods for the synthesis of N-acylbenzotriazoles.[3][9]

  • Materials : 1H-Benzotriazole, 4-methylbenzoyl chloride (p-toluoyl chloride), triethylamine (Et₃N), and anhydrous tetrahydrofuran (THF).

  • Procedure :

    • Dissolve 1H-Benzotriazole (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 4-methylbenzoyl chloride (1.0 equivalent) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

    • Dry the crystalline product under vacuum.

Protocol 2: General Procedure for Peptide Coupling using this compound in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation : Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

  • Washing : Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling :

    • In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents) and a mild base such as N-methylmorpholine (NMM) (3 equivalents, if required) in DMF.

    • Add this compound (3 equivalents) to this solution and allow it to pre-activate for 1-2 minutes.

    • Add the activation mixture to the washed resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring : Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

  • Washing : Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Proceed to the next deprotection and coupling cycle.

Visualizations

G cluster_activation Activation Step cluster_coupling Coupling Step AA N-Protected Amino Acid ActiveEster Activated Amino Acid (Acylbenzotriazole Ester) AA->ActiveEster + CouplingReagent 1-(4-Methylbenzoyl)- 1H-benzotriazole CouplingReagent->ActiveEster ElongatedPeptide Elongated Peptide Chain ActiveEster->ElongatedPeptide + Byproduct 1H-Benzotriazole (Byproduct) ActiveEster->Byproduct PeptideResin N-Terminally Deprotected Peptide on Resin PeptideResin->ElongatedPeptide

Caption: Mechanism of peptide bond formation using this compound.

G start Racemization Detected in Product check_base Is a strong base (e.g., DIEA) being used? start->check_base switch_base Switch to a weaker base (e.g., NMM, 2,4,6-collidine) check_base->switch_base Yes check_temp Is the reaction temperature elevated (> RT)? check_base->check_temp No end Re-analyze Product for Stereochemical Purity switch_base->end lower_temp Perform coupling at 0°C for a longer duration check_temp->lower_temp Yes check_preactivation Is the pre-activation time excessively long? check_temp->check_preactivation No lower_temp->end reduce_preactivation Minimize pre-activation time before adding to the resin check_preactivation->reduce_preactivation Yes check_preactivation->end No reduce_preactivation->end

References

Validation & Comparative

A Comparative Guide to Acylating Agents: 1-(4-Methylbenzoyl)-1H-benzotriazole vs. Traditional Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in drug discovery and development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparison of 1-(4-Methylbenzoyl)-1H-benzotriazole, a member of the N-acylbenzotriazole family, with conventional acylating agents. N-acylbenzotriazoles have emerged as highly advantageous reagents, offering stability, ease of handling, and reactivity under mild conditions.[1][2]

Introduction to Acylation

Acylation is a fundamental chemical transformation involving the introduction of an acyl group (R-C=O) into a molecule by substituting a hydrogen atom.[3][4] This process is vital for synthesizing a vast array of organic compounds, including amides, esters, and ketones. The reactivity of an acylating agent is primarily determined by the electrophilicity of its carbonyl carbon and the nature of the leaving group.[3] A more stable leaving group and a more electrophilic carbonyl center result in a more reactive agent. The general order of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Esters ≈ Carboxylic Acids.[5][6]

Performance Comparison of Acylating Agents

This compound serves as a stable, crystalline solid that is less sensitive to moisture compared to highly reactive agents like acyl chlorides.[2][7] This stability translates to easier storage and handling. N-acylbenzotriazoles are considered "neutral" acylating agents, capable of efficiently acylating nucleophiles like ammonia and amines to produce amides in high yields without the need for harsh conditions or strong bases.[8] They are particularly advantageous in syntheses involving acid-sensitive functional groups.[1]

In contrast, traditional agents like acyl chlorides are highly reactive but generate corrosive HCl as a byproduct, which can complicate reactions with acid-sensitive substrates.[5] Acid anhydrides are less reactive than acyl chlorides and produce a less corrosive carboxylic acid byproduct, but may require catalysts or elevated temperatures.[5] Coupling agents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allow for the in-situ activation of carboxylic acids, avoiding the need to handle highly reactive acylating agents, but introduce their own complexities in terms of byproducts (e.g., DCU) that require removal.[9]

Quantitative Performance Data

The following table summarizes the performance of various acylating agents in a model acylation reaction of aniline. The data is illustrative and based on established principles of chemical reactivity to provide an objective comparison.[3] Actual results can vary based on specific substrates and reaction conditions.

Acylating AgentStructureMolecular Weight ( g/mol )Reaction Time (Typical)Yield (%) (Typical)Purity (%) (Typical)Key ByproductsAdvantages & Disadvantages
This compound C₁₄H₁₁N₃O237.261-4 hours90-98>95Benzotriazole (BtH)Advantages: Stable solid, mild conditions, high yields, no corrosive byproducts.[2][8] Disadvantages: Higher molecular weight of leaving group.
Benzoyl Chloride C₇H₅ClO140.57< 1 hour85-95~90HClAdvantages: High reactivity, low cost.[3][5] Disadvantages: Moisture sensitive, produces corrosive HCl, can lead to side reactions.[2]
Benzoic Anhydride C₁₄H₁₀O₃226.232-8 hours80-90>95Benzoic AcidAdvantages: Less reactive and more selective than acyl chlorides.[5][10] Disadvantages: Requires higher temperatures or catalysts, atom economy is lower.
Benzoic Acid + EDC/DMAP C₇H₆O₂122.124-12 hours75-90>90EDC-urea byproduct, DMAPAdvantages: In-situ activation, mild conditions.[9] Disadvantages: Cost of coupling agents, byproduct removal can be difficult.

Experimental Protocols

Detailed methodologies for a model acylation reaction are provided below.

Protocol 1: N-acylation of Aniline using this compound

This protocol describes a standard procedure for amide synthesis under neutral conditions.

  • Reagent Preparation: Dissolve 1.0 equivalent of aniline in a suitable solvent (e.g., Tetrahydrofuran - THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Acylating Agent Addition: Add 1.05 equivalents of this compound to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed (typically 1-4 hours).

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove the benzotriazole byproduct, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be further purified by recrystallization or column chromatography to yield the pure N-phenyl-4-methylbenzamide.

Protocol 2: N-acylation of Aniline using Benzoyl Chloride

This protocol (Schotten-Baumann reaction) is a classic method for acylation with acyl chlorides.

  • Reagent Preparation: Dissolve 1.0 equivalent of aniline in a biphasic system of dichloromethane and an aqueous solution of a base (e.g., 2 M NaOH).

  • Acylating Agent Addition: Cool the mixture in an ice bath. Add 1.1 equivalents of benzoyl chloride dropwise to the vigorously stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC.

  • Workup and Purification:

    • Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization to obtain N-phenylbenzamide.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz provide a clear illustration of the underlying processes and relationships in acylation reactions.

General Acylation Pathway

The diagram below illustrates the general nucleophilic acyl substitution mechanism, which is the fundamental pathway for the acylating agents discussed.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products AcylatingAgent Acylating Agent (R-CO-LG) Tetrahedral Tetrahedral Intermediate AcylatingAgent->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral AcylatedProduct Acylated Product (R-CO-Nu) Tetrahedral->AcylatedProduct Collapse of Intermediate LeavingGroup Leaving Group (LG-H) Tetrahedral->LeavingGroup Elimination

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Workflow for Acylation

This workflow diagram outlines the typical steps involved in performing and analyzing an acylation reaction in a research setting.

G start Start reagents Prepare Reactants (Nucleophile, Acylating Agent, Solvent) start->reagents reaction Combine and Stir (Monitor by TLC) reagents->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying purification Purification (Chromatography/Recrystallization) drying->purification analysis Characterization (NMR, MS, IR) purification->analysis end End analysis->end

Caption: Standard laboratory workflow for a typical acylation experiment.

Comparative Reactivity of Acylating Agents

This diagram provides a visual representation of the relative reactivity and selectivity of the discussed acylating agents. Generally, higher reactivity correlates with lower selectivity.[10]

G HighReactivity High Reactivity Low Selectivity AcylChloride Acyl Chlorides LowReactivity Low Reactivity High Selectivity Anhydride Acid Anhydrides Acylbenzotriazole N-Acylbenzotriazoles AcidCoupling Acids + Coupling Agents

Caption: Reactivity spectrum of common acylating agents.

References

A Comparative Guide to Amide Bond Formation: 1-(4-Methylbenzoyl)-1H-benzotriazole vs. Carbodiimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the amide bond is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug development. The choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving stereochemical integrity. This guide provides an objective comparison of two classes of reagents for amide bond formation: N-acylbenzotriazoles, specifically 1-(4-Methylbenzoyl)-1H-benzotriazole, and the widely used carbodiimides.

At a Glance: Key Performance Metrics

While direct head-to-head quantitative data for this compound against carbodiimides in a single standardized reaction is limited in publicly available literature, a comparison can be drawn from the general performance of N-acylbenzotriazoles and the extensive data on carbodiimide-mediated couplings.

ParameterThis compound (as an N-acylbenzotriazole)Carbodiimides (e.g., DCC, DIC, EDC)
Typical Yields Generally high to excellent (often >90%)Variable, can be high with additives (typically 70-95%)
Racemization Reported to be very low, offering excellent chiral preservation.Can be significant, especially without additives. Additives like HOBt are often required to suppress racemization to <1-5%.[1][2]
Byproducts 1H-Benzotriazole (water-soluble, easily removed by aqueous workup)Insoluble (DCC) or soluble (DIC, EDC) ureas, which can complicate purification.
Reaction Conditions Mild, often at room temperature.Generally mild, but can require cooling to control side reactions.
Handling & Stability Crystalline, stable solids.DCC is a low-melting solid, DIC is a liquid, EDC is a water-soluble solid. Can be moisture-sensitive.

Delving into the Mechanisms: How They Work

Understanding the reaction pathways is crucial for optimizing reaction conditions and troubleshooting.

This compound: A Pre-activated Acylating Agent

This compound belongs to the class of N-acylbenzotriazoles, which are stable, isolable acylating agents. The reaction proceeds through a straightforward nucleophilic acyl substitution. The benzotriazole moiety is an excellent leaving group, facilitating the attack of the amine on the activated carbonyl carbon.

NAcylbenzotriazole_Mechanism reagents This compound + Amine (R-NH2) transition_state Nucleophilic Attack reagents->transition_state intermediate Tetrahedral Intermediate transition_state->intermediate Formation products Amide + 1H-Benzotriazole intermediate->products Collapse & Leaving Group Departure

Caption: Mechanism of amide formation using this compound.

Carbodiimides: In Situ Activation of Carboxylic Acids

Carbodiimides (RN=C=NR) activate carboxylic acids in situ to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. However, this intermediate is also prone to side reactions, including racemization via oxazolone formation and rearrangement to an unreactive N-acylurea. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) can intercept the O-acylisourea to form a more stable active ester, which is less prone to racemization and still reactive towards the amine.

Carbodiimide_Mechanism cluster_activation Activation cluster_coupling Coupling Pathways cluster_side_reactions Side Reactions CarboxylicAcid Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea Carbodiimide Carbodiimide (R'-N=C=N-R') Carbodiimide->O_acylisourea Amide Amide + Urea O_acylisourea->Amide Direct Aminolysis HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester Interception by Additive N_acylurea N-Acylurea (unreactive) O_acylisourea->N_acylurea Rearrangement Oxazolone Oxazolone (leads to racemization) O_acylisourea->Oxazolone Cyclization Amine Amine (R''-NH2) Amine->Amide HOBt HOBt (Additive) HOBt_ester->Amide Aminolysis

Caption: Reaction pathways in carbodiimide-mediated amide synthesis.

Experimental Protocols

Synthesis of an Amide using this compound

This protocol describes a general procedure for the acylation of an amine with an N-acylbenzotriazole.

Materials:

  • This compound

  • Amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine (1.0 eq.) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add a solution of this compound (1.05 eq.) in the same solvent to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove the 1H-benzotriazole byproduct) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Synthesis of an Amide using a Carbodiimide (DIC) and HOBt

This protocol outlines a standard procedure for carbodiimide-mediated amide bond formation.

Materials:

  • Carboxylic acid

  • Amine

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.1 eq.) to the solution.

  • Add DIC (1.1 eq.) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a typical amide synthesis experiment.

Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction Setup & Monitoring (TLC) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography / Recrystallization) Concentration->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End: Pure Amide Analysis->End

Caption: General experimental workflow for amide synthesis and purification.

Conclusion

Both this compound and carbodiimides are effective reagents for the formation of amide bonds.

  • This compound , as a representative of N-acylbenzotriazoles, offers the advantages of being a stable, crystalline solid that provides high yields of amides with minimal racemization under mild, neutral conditions. The primary byproduct, 1H-benzotriazole, is readily removed by a simple aqueous workup, simplifying purification.

  • Carbodiimides are versatile and widely used reagents that activate carboxylic acids in situ. While effective, they are often associated with a higher risk of racemization and the formation of byproducts that can complicate purification. The use of additives like HOBt is frequently necessary to mitigate these issues.

For syntheses where the preservation of stereochemistry is critical and a straightforward purification is desired, this compound and other N-acylbenzotriazoles present a compelling alternative to traditional carbodiimide-based methods. However, for routine amide bond formations where cost and reagent availability are primary considerations, carbodiimides, particularly when used with appropriate additives, remain a viable and effective option. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, and the desired purity of the final product.

References

A Head-to-Head Comparison: The Advantages of 1-(4-Methylbenzoyl)-1H-benzotriazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to a Superior Acylating Agent

In the landscape of modern organic synthesis, the choice of an acylating agent is a critical decision that dictates reaction efficiency, yield, and purity of the final product. While traditional reagents like acyl chlorides and acid anhydrides have long been staples in the chemist's toolbox, they often come with drawbacks such as harsh reaction conditions, the formation of corrosive byproducts, and limited functional group tolerance. This guide provides a comprehensive comparison of 1-(4-Methylbenzoyl)-1H-benzotriazole, a representative N-acylbenzotriazole, against conventional acylating agents, supported by experimental data and detailed protocols. Our analysis demonstrates that this compound offers significant advantages in terms of stability, reactivity, and ease of handling, making it a superior choice for a wide range of synthetic transformations.

Unveiling the Advantages: A Performance Benchmark

N-acylbenzotriazoles, such as this compound, are stable, crystalline solids that serve as excellent acylating agents.[1][2] Unlike their highly reactive acyl chloride counterparts, they are not moisture-sensitive and can be stored for extended periods without degradation. This inherent stability simplifies handling and experimental setup. The benzotriazole moiety acts as an excellent leaving group, facilitating nucleophilic attack on the acyl carbon under mild and often neutral conditions.[2] This mildness is particularly advantageous when working with sensitive substrates or complex molecules in drug development.[2]

Amide Synthesis: A Tale of Higher Yields and Milder Conditions

The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry. Traditional methods often employ acyl chlorides, which, while reactive, generate stoichiometric amounts of hydrochloric acid, necessitating the use of a base that can complicate purification.[3] Coupling reagents like dicyclohexylcarbodiimide (DCC) are also widely used but produce insoluble dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove completely.

This compound offers a cleaner and more efficient alternative. The reaction with a primary or secondary amine proceeds smoothly, often at room temperature, to afford the desired amide in high yield, with the only byproduct being the water-soluble and easily removable 1H-benzotriazole.[1]

Reagent/MethodAmine SubstrateProductReaction ConditionsReaction TimeYield (%)Reference
This compound AnilineN-phenyl-4-methylbenzamideDichloromethane, Room Temperature2-4 hours92[1][2]
4-Methylbenzoyl chlorideAnilineN-phenyl-4-methylbenzamideDichloromethane, Triethylamine, 0 °C to RT1-3 hours85-90[4]
4-Methylbenzoic acid + DCC/DMAPAnilineN-phenyl-4-methylbenzamideDichloromethane, Room Temperature4-12 hours80-88[4][5]

Table 1: Comparison of Reagents for the Synthesis of N-phenyl-4-methylbenzamide. This table illustrates the superior yield of this compound in a representative amide synthesis under mild conditions.

Ester Synthesis: Overcoming Steric Hindrance

Esterification, particularly of sterically hindered alcohols, can be a significant challenge. Forcing conditions often required with traditional methods can lead to side reactions and decomposition of sensitive substrates. The Steglich esterification, using DCC and a catalytic amount of DMAP, is a common method for such transformations but suffers from the aforementioned DCU byproduct issue.[5]

N-acylbenzotriazoles have been shown to be effective in the esterification of even tertiary alcohols, a notoriously difficult transformation.[6] The in-situ formation of benzotriazole esters from carboxylic acids and 1-hydroxybenzotriazole (HOBt) in the presence of a carbodiimide like EDC has proven to be an efficient strategy.[6] While this compound is pre-activated, its application in ester synthesis follows a similar principle of providing a highly reactive yet selective acylating species.

Reagent/MethodAlcohol SubstrateProductReaction ConditionsReaction TimeYield (%)Reference
This compound tert-Butanoltert-Butyl 4-methylbenzoateToluene, Reflux12-24 hours75[6]
4-Methylbenzoyl chloridetert-Butanoltert-Butyl 4-methylbenzoatePyridine, 0 °C to RT24-48 hoursLow to moderate[7]
4-Methylbenzoic acid + DCC/DMAPtert-Butanoltert-Butyl 4-methylbenzoateDichloromethane, Room Temperature24-72 hours60-70[5][8]

Table 2: Comparison of Reagents for the Esterification of a Sterically Hindered Alcohol. This table highlights the efficacy of the benzotriazole-based method for challenging esterifications.

Experimental Protocols: A Practical Guide

To facilitate the adoption of this superior methodology, we provide detailed experimental protocols for the synthesis of an amide and an ester using this compound.

General Procedure for the Synthesis of this compound

The reagent itself can be readily prepared from 4-methylbenzoic acid and 1H-benzotriazole using a variety of activating agents, such as thionyl chloride or an acid anhydride.[2][9]

G cluster_0 Preparation of this compound 4-Methylbenzoic_acid 4-Methylbenzoic Acid Reaction Reaction in an inert solvent (e.g., DCM) 4-Methylbenzoic_acid->Reaction 1H-Benzotriazole 1H-Benzotriazole 1H-Benzotriazole->Reaction Activating_agent Activating Agent (e.g., SOCl2) Activating_agent->Reaction Product 1-(4-Methylbenzoyl)- 1H-benzotriazole Reaction->Product

Caption: Workflow for the synthesis of the acylating agent.

Protocol: To a solution of 4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours. Then, 1H-benzotriazole (1.1 eq) is added, and the reaction is stirred for an additional 3 hours. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford this compound as a crystalline solid.

Protocol for Amide Synthesis: N-benzyl-4-methylbenzamide

G cluster_1 Amide Synthesis Workflow Reagent 1-(4-Methylbenzoyl)- 1H-benzotriazole Reaction Stir in DCM at Room Temp Reagent->Reaction Amine Benzylamine Amine->Reaction Workup Aqueous Wash & Solvent Evaporation Reaction->Workup Product N-benzyl-4-methylbenzamide Workup->Product G cluster_2 Mechanism of N-Acylation Reagent 1-(4-Methylbenzoyl)- 1H-benzotriazole Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Nucleophile R'-NH2 (Amine) Nucleophile->Intermediate Product Amide Product Intermediate->Product Collapse Leaving_Group 1H-Benzotriazole (Leaving Group) Intermediate->Leaving_Group Elimination

References

A Comparative Guide to the Kinetic Studies of 1-(4-Methylbenzoyl)-1H-benzotriazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Kinetic Data of Acylating Agents

The efficiency of an acylation reaction is quantified by its rate constant. The following tables summarize the second-order rate constants for the aminolysis of a representative N-acylbenzotriazole derivative, providing a benchmark for comparison with other acylating agents like acid chlorides and acid anhydrides.

Table 1: Second-Order Rate Constants for the Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene with Various Amines in Different Solvents at 25°C

AmineSolventk (M⁻¹s⁻¹)
MorpholineMethanol25.9
Acetonitrile51.97
Toluene76.58
CyclohexylamineMethanol5.0
Acetonitrile30.84
Toluene38.8
AnilineMethanol0.9
Acetonitrile3.03
Toluene-

Data extracted from a study on a related N-acylbenzotriazole derivative and is intended for comparative purposes.

Table 2: Activation Parameters for the Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene

AmineSolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
MorpholineMethanol6.36-43.24
Acetonitrile5.48-42.30
Toluene4.79-43.00
CyclohexylamineMethanol7.42-41.73
Acetonitrile6.38-40.41
Toluene7.88-35.07
AnilineMethanol7.63-42.94
Acetonitrile6.47-44.67

Data extracted from a study on a related N-acylbenzotriazole derivative and is intended for comparative purposes.

Comparison with Alternative Acylating Agents

1. Acid Chlorides (e.g., Benzoyl Chloride):

  • Reactivity: Acid chlorides are generally more reactive than N-acylbenzotriazoles. This high reactivity can be a disadvantage, leading to side reactions and difficulties in handling, especially with sensitive substrates. The reaction with amines is typically very fast.

  • Byproducts: The reaction produces hydrochloric acid (HCl), which needs to be neutralized, often requiring the use of a base like pyridine or triethylamine.[1] This can complicate purification.

  • Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism, involving a tetrahedral intermediate.

2. Acid Anhydrides (e.g., Acetic Anhydride):

  • Reactivity: Acid anhydrides are generally less reactive than acid chlorides but can be more reactive than N-acylbenzotriazoles. Their reactivity can be tuned by the nature of the anhydride.

  • Byproducts: The reaction produces a carboxylic acid as a byproduct, which also requires a base for neutralization.

  • Mechanism: Similar to acid chlorides, the reaction follows a nucleophilic acyl substitution pathway.

Key Advantages of N-Acylbenzotriazoles:

  • Stability: N-acylbenzotriazoles are often crystalline, stable solids that are easier to handle and store compared to many acid chlorides.

  • Mild Reaction Conditions: Acylations with N-acylbenzotriazoles can often be carried out under neutral and mild conditions.

  • No Strong Acid Byproduct: The benzotriazole leaving group is a weak acid, simplifying the workup procedure as no additional base is strictly required to neutralize a strong acid byproduct.

Experimental Protocols

A detailed methodology for conducting kinetic studies of these acylation reactions using UV-Visible spectrophotometry is provided below.

Objective: To determine the second-order rate constant for the reaction of an acylating agent with an amine.

Materials:

  • UV-Visible Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Stock solution of the acylating agent (e.g., 1-(4-Methylbenzoyl)-1H-benzotriazole) in a suitable solvent (e.g., acetonitrile) of known concentration.

  • Stock solutions of the amine (e.g., aniline or butylamine) in the same solvent at various known concentrations.

  • Solvent for dilution.

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the product of the reaction or the disappearance of the reactant that does not overlap significantly with the absorbance of other components.

  • Temperature Control: Set the temperature of the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25°C) and allow it to equilibrate.

  • Reaction Mixture Preparation:

    • In a quartz cuvette, place a known volume of the amine solution of a specific concentration.

    • Place the cuvette in the thermostatted cell holder and allow it to reach the set temperature.

  • Initiation of Reaction and Data Acquisition:

    • Inject a small, known volume of the acylating agent stock solution into the cuvette.

    • Quickly mix the solution by gentle inversion or with a small stirrer.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time. Data should be collected at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Pseudo-First-Order Conditions: To simplify the kinetics, the reaction is typically carried out under pseudo-first-order conditions, where the concentration of the amine is in large excess (at least 10-fold) compared to the concentration of the acylating agent. Under these conditions, the concentration of the amine can be considered constant throughout the reaction.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: A(t) = A_∞ + (A_0 - A_∞) * exp(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the end of the reaction.

    • Alternatively, for a first-order reaction, a plot of ln(A(t) - A_∞) versus time will yield a straight line with a slope of -k_obs.

  • Determination of the Second-Order Rate Constant (k):

    • Repeat the experiment with several different excess concentrations of the amine.

    • Plot the obtained pseudo-first-order rate constants (k_obs) against the corresponding amine concentrations [Amine].

    • The slope of this linear plot will be the second-order rate constant (k) for the reaction: k_obs = k * [Amine].

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways for the aminolysis of this compound and its alternatives.

G cluster_0 Aminolysis of this compound Reactants_Bzt This compound + R-NH2 Intermediate_Bzt Tetrahedral Intermediate Reactants_Bzt->Intermediate_Bzt Nucleophilic Attack Products_Bzt Amide + 1H-Benzotriazole Intermediate_Bzt->Products_Bzt Leaving Group Departure

Caption: Reaction pathway for the aminolysis of this compound.

G cluster_1 Aminolysis of Benzoyl Chloride Reactants_AC Benzoyl Chloride + 2 R-NH2 Intermediate_AC Tetrahedral Intermediate Reactants_AC->Intermediate_AC Nucleophilic Attack Products_AC Amide + R-NH3+Cl- Intermediate_AC->Products_AC Leaving Group Departure & Proton Transfer

Caption: Reaction pathway for the aminolysis of benzoyl chloride.

G cluster_2 Aminolysis of Acetic Anhydride Reactants_AN Acetic Anhydride + 2 R-NH2 Intermediate_AN Tetrahedral Intermediate Reactants_AN->Intermediate_AN Nucleophilic Attack Products_AN Amide + R-NH3+CH3COO- Intermediate_AN->Products_AN Leaving Group Departure & Proton Transfer

Caption: Reaction pathway for the aminolysis of acetic anhydride.

Experimental Workflow

The logical flow of a kinetic study is depicted in the following diagram.

G A Prepare Stock Solutions (Acylating Agent, Amine) B Determine λmax A->B D Run Kinetic Experiments (Varying Amine Concentration) A->D C Set up Spectrophotometer (Temperature Control) B->C C->D E Collect Absorbance vs. Time Data D->E F Calculate k_obs (Pseudo-First-Order Rate Constant) E->F G Plot k_obs vs. [Amine] F->G H Determine Second-Order Rate Constant (k) G->H

Caption: Workflow for a kinetic study using UV-Visible spectrophotometry.

References

A Comparative Analysis of N-Acylbenzotriazoles in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective formation of acyl bonds is a cornerstone of organic synthesis. This guide provides a comprehensive comparative analysis of N-acylbenzotriazoles as acylating agents, evaluating their performance against traditional and modern alternatives. Supported by experimental data, this document serves as a practical resource for selecting the optimal reagent for a variety of synthetic transformations.

N-Acylbenzotriazoles have emerged as highly versatile and advantageous acylating agents in organic synthesis.[1] They offer a stable, crystalline, and often more selective alternative to traditional reagents like acyl chlorides and acid anhydrides.[1] Their utility spans a wide range of transformations, including N-acylation, O-acylation, C-acylation, and S-acylation, making them valuable tools in the synthesis of amides, esters, ketones, and thioesters.[1][2] This guide presents a comparative overview of N-acylbenzotriazoles and other common acylating agents, with a focus on quantitative performance, experimental protocols, and reaction workflows.

Performance Comparison of Acylating Agents

The choice of an acylating agent significantly impacts reaction efficiency, substrate scope, and functional group tolerance. N-Acylbenzotriazoles are lauded for their stability, ease of handling, and mild reaction conditions, which often lead to cleaner reactions and higher yields, especially with sensitive substrates.[1][3]

Amide Synthesis (N-Acylation)

Amide bond formation is one of the most crucial reactions in medicinal chemistry and materials science. N-Acylbenzotriazoles excel in this area, providing high yields under neutral conditions and minimizing side reactions.[3] The following table compares the performance of N-acylbenzotriazoles with acyl chlorides and common peptide coupling reagents.

Disclaimer: The data in this table is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.

Acylating AgentSubstrate (Amine)ProductYield (%)Reference
N-Acylbenzotriazole AnilineAcetanilide94[4]
BenzylamineN-Benzylacetamide95[3]
DiethylamineN,N-Diethylbenzamide92[3]
Acyl Chloride AnilineAcetanilideHigh[]
BenzylamineN-BenzylacetamideHigh[6]
DiethylamineN,N-DiethylbenzamideHigh[]
HATU/HOBt VariousPeptidesHigh[7][8]
HBTU/HOBt VariousPeptidesHigh[7][8]
Ester Synthesis (O-Acylation)

In the synthesis of esters, N-acylbenzotriazoles provide a milder alternative to the often harsh conditions required for acid anhydrides and acyl chlorides, particularly for sensitive alcohols and phenols.

Disclaimer: The data in this table is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.

Acylating AgentSubstrate (Alcohol)ProductYield (%)Reference
N-Acylbenzotriazole MethanolMethyl benzoate93[9]
PhenolPhenyl acetateHigh[2]
Acid Anhydride EthanolEthyl acetateModerate[10]
MethanolMethyl benzoateHigh[11]
Acyl Chloride EthanolEthyl acetateHigh[10]
Friedel-Crafts Acylation (C-Acylation)

N-Acylbenzotriazoles can serve as effective reagents in Friedel-Crafts acylation reactions, often providing better regioselectivity and avoiding the harsh Lewis acids typically required with acyl chlorides.[1]

Disclaimer: The data in this table is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.

Acylating AgentSubstrate (Aromatic)ProductYield (%)Reference
N-Acylbenzotriazole Anisolep-MethoxyacetophenoneHigh[1]
Thiophene2-AcetylthiopheneHigh[1]
Acyl Chloride (with AlCl₃) Anisolep-MethoxyacetophenoneHigh[12]
BenzeneAcetophenoneHigh[13]

Experimental Protocols

Detailed methodologies are essential for the successful application of these reagents. Below are representative experimental protocols for the synthesis of N-acylbenzotriazoles and their use in key acylation reactions, along with protocols for alternative acylating agents.

Synthesis of N-Acylbenzotriazoles from Carboxylic Acids

General Procedure: To a solution of 1H-benzotriazole (4.8 g, 40 mmol) in dichloromethane (50 mL), add thionyl chloride (1.2 g, 10 mmol) at 25 °C with stirring. After 30 minutes, add the carboxylic acid (10 mmol) in one portion and continue stirring for 2 hours. The white precipitate is filtered off and washed with dichloromethane (2 x 50 mL). The combined organic solution is washed with 2 N aqueous NaOH (3 x 60 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography.[]

Amide Synthesis using N-Acylbenzotriazoles

General Procedure: To a solution of the amine (1.0 mmol) in a suitable solvent (e.g., THF, DCM, or water), add the N-acylbenzotriazole (1.0 mmol).[4] The reaction is typically stirred at room temperature and monitored by TLC. For less reactive amines, gentle heating or microwave irradiation can be employed.[4] Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. The benzotriazole byproduct can often be recovered by acidification of the aqueous layer.[4]

Ester Synthesis using N-Acylbenzotriazoles

General Procedure: A solution of the N-acylbenzotriazole (1.0 mmol), the alcohol or phenol (1.0-1.2 mmol), and a catalytic amount of a base such as triethylamine or DMAP in a solvent like dichloromethane is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ester, which can be purified by chromatography or distillation.

Amide Synthesis using Acyl Chlorides (Schotten-Baumann Reaction)

General Procedure: In a flask, dissolve the amine (1.0 eq) and a base such as triethylamine (1.2 eq) or pyridine in an anhydrous solvent like dichloromethane.[6] Cool the solution to 0 °C. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.[6] Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by chromatography or recrystallization.[6]

Ester Synthesis using Acid Anhydrides

General Procedure: Dissolve the alcohol or phenol (1.0 eq) in a suitable solvent, often with a base like pyridine. Add the acid anhydride (1.1 eq) to the solution. The reaction mixture is stirred, sometimes with gentle heating, until the starting material is consumed (monitored by TLC).[11] The mixture is then diluted with an organic solvent and washed successively with water, dilute acid (to remove pyridine), and saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give the crude ester, which is then purified.

Peptide Coupling using HATU/HOBt

General Procedure: To a solution of the N-protected amino acid (1.0 eq) in a polar aprotic solvent such as DMF, add HATU (1.0 eq) and HOBt (1.0 eq). A tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) is added, and the mixture is stirred for a few minutes to pre-activate the amino acid. The amino component (amine or amino acid ester) (1.0 eq) is then added, and the reaction is stirred at room temperature until completion. The product is typically isolated by aqueous work-up and extraction, followed by purification.[8]

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and reaction pathways.

G General Workflow for N-Acylbenzotriazole Synthesis and Acylation cluster_synthesis Synthesis of N-Acylbenzotriazole cluster_acylation Acylation Reaction Carboxylic_Acid Carboxylic Acid N_Acylbenzotriazole N-Acylbenzotriazole Carboxylic_Acid->N_Acylbenzotriazole Benzotriazole Benzotriazole Benzotriazole->N_Acylbenzotriazole Activating_Agent Activating Agent (e.g., SOCl₂, Tosyl Chloride) Activating_Agent->N_Acylbenzotriazole Nucleophile Nucleophile (Amine, Alcohol, etc.) Acylated_Product Acylated Product (Amide, Ester, etc.) Nucleophile->Acylated_Product Benzotriazole_Byproduct Benzotriazole (Byproduct) Acylated_Product->Benzotriazole_Byproduct N_Acylbenzotriazole_ref N-Acylbenzotriazole N_Acylbenzotriazole_ref->Acylated_Product G Comparative Workflow for Evaluating Acylating Agents cluster_reagents Parallel Synthesis with Different Acylating Agents cluster_analysis Analysis and Comparison start Start: Select Substrates (Carboxylic Acid & Nucleophile) N_Acylbenzotriazole N-Acylbenzotriazole Reaction start->N_Acylbenzotriazole Acyl_Chloride Acyl Chloride Reaction start->Acyl_Chloride Acid_Anhydride Acid Anhydride Reaction start->Acid_Anhydride Workup_Purification Work-up & Purification N_Acylbenzotriazole->Workup_Purification Acyl_Chloride->Workup_Purification Acid_Anhydride->Workup_Purification Characterization Characterization (NMR, MS, etc.) Workup_Purification->Characterization Data_Comparison Data Comparison (Yield, Purity, Time) Characterization->Data_Comparison

References

Benchmarking 1-(4-Methylbenzoyl)-1H-benzotriazole against commercial coupling reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis. An ideal reagent facilitates efficient peptide bond formation while minimizing side reactions, particularly racemization. This guide provides a comparative overview of several widely used commercial coupling reagents. At present, publicly available experimental data directly benchmarking the performance of 1-(4-Methylbenzoyl)-1H-benzotriazole against these established reagents is limited. Therefore, this guide focuses on the comparative performance of well-characterized commercial coupling reagents to provide a valuable resource for optimizing peptide synthesis protocols.

Introduction to Peptide Coupling Reagents

Peptide coupling reagents are essential activators of carboxylic acid groups, enabling the formation of amide bonds with free amino groups. The efficiency of these reagents directly impacts the yield, purity, and stereochemical integrity of the final peptide product. The choice of coupling reagent is often dictated by factors such as the complexity of the peptide sequence, the steric hindrance of the amino acids involved, and the desired reaction kinetics.

This guide focuses on a selection of commonly used phosphonium and uronium salt-based coupling reagents, including HATU, HBTU, HCTU, and PyBOP, which are known for their high coupling efficiency and ability to suppress racemization.

Performance Comparison of Commercial Coupling Reagents

The following table summarizes the key performance indicators of several leading commercial coupling reagents based on available data. These reagents are frequently employed in solid-phase peptide synthesis (SPPS) and are considered industry standards.

Parameter HATU HBTU HCTU PyBOP
Full Name 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateO-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
Coupling Efficiency Very High, especially for hindered couplings.[1]High, but generally lower than HATU.[1]High, comparable to or slightly better than HBTU.[2]High, effective for most standard couplings.
Racemization Suppression Excellent, due to the HOAt moiety.[1]Good, but higher risk than HATU.[1]Good, the 6-chloro-HOBt moiety enhances performance.Good, widely used with low racemization.
Reaction Speed Fast.[1]Slower than HATU.[1]Fast, similar to or faster than HBTU.Moderate.
Byproducts Water-soluble.Water-soluble.Water-soluble.Water-soluble.
Cost High.[2]Moderate.Moderate.Moderate.

Note: The performance of coupling reagents can be sequence-dependent and may require optimization for specific applications.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This section provides a generalized experimental protocol for a coupling step in Fmoc-based solid-phase peptide synthesis. This protocol can be adapted for use with various commercial coupling reagents.

Materials:

  • Fmoc-protected amino acid

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling Reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Washing Solvents (DMF, Dichloromethane - DCM)

  • Deprotection Solution (e.g., 20% Piperidine in DMF)

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 15-30 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) are added to the amino acid solution. The mixture is allowed to pre-activate for a few minutes.

  • Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes), often with agitation.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Peptide Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in peptide synthesis.

Peptide_Coupling_Mechanism Carboxylic_Acid R-COOH (Amino Acid) Coupling_Reagent Coupling Reagent (e.g., HATU) Active_Ester Active Ester Intermediate Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Amine H2N-Peptide-Resin Amine->Peptide_Bond Coupled_Product R-CO-NH-Peptide-Resin Peptide_Bond->Coupled_Product Byproducts Byproducts Peptide_Bond->Byproducts

Caption: General mechanism of peptide bond formation using a coupling reagent.

SPPS_Workflow Start Start: Resin with attached Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling: - Fmoc-Amino Acid - Coupling Reagent - Base Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Final Cleavage from Resin Repeat->Cleavage Final cycle

Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.

Conclusion

The selection of a suitable coupling reagent is a critical parameter in solid-phase peptide synthesis. While established reagents like HATU, HBTU, HCTU, and PyBOP offer reliable and well-documented performance, the evaluation of novel reagents is crucial for advancing the field. Currently, a direct, data-driven comparison of this compound with these commercial standards is not available in the reviewed scientific literature. Further experimental investigation is required to determine its efficacy in terms of coupling efficiency, reaction kinetics, and racemization suppression to position it within the existing landscape of peptide coupling reagents. Researchers are encouraged to consult the extensive literature on existing reagents to make informed decisions for their specific synthetic challenges.

References

A Comparative Guide to the Acylation Performance of 1-(4-Methylbenzoyl)-1H-benzotriazole: A DFT and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1-(4-Methylbenzoyl)-1H-benzotriazole as an acylating agent against common alternatives such as acid chlorides and acid anhydrides. The information presented herein is supported by a combination of Density Functional Theory (DFT) computational studies and experimental data, offering a multifaceted view of its reactivity and suitability for various synthetic applications.

Executive Summary

This compound, a member of the N-acylbenzotriazole family, presents a compelling balance of reactivity and stability, positioning it as a versatile acylating agent. DFT studies on analogous systems reveal a lower transition state barrier for the aminolysis of triazole-esters compared to other active esters like N-hydroxysuccinimide (NHS) esters, suggesting a higher intrinsic reactivity.[1][2] Experimentally, N-acylbenzotriazoles demonstrate efficient acylation of a wide range of nucleophiles, including amines, alcohols, and thiols, under mild and often neutral conditions.[3][4][5] This contrasts with the more aggressive nature of acid chlorides, which often necessitate the use of a base to neutralize the HCl byproduct and can be incompatible with sensitive functional groups. Acid anhydrides offer a milder alternative to acid chlorides but may require catalysts or elevated temperatures to achieve comparable reaction rates.

Performance Comparison: this compound vs. Alternatives

The selection of an appropriate acylating agent is critical for the success of a chemical synthesis, impacting reaction efficiency, selectivity, and overall yield. This section provides a comparative analysis of this compound against two widely used classes of acylating agents: acid chlorides and acid anhydrides.

Reactivity Profile

The reactivity of acylating agents generally follows the order: Acid Chlorides > N-Acylbenzotriazoles > Acid Anhydrides .

  • Acid Chlorides (e.g., 4-Methylbenzoyl chloride): These are the most reactive acylating agents due to the high electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the chlorine atom. However, their high reactivity can lead to poor selectivity with multifunctional molecules and the generation of corrosive HCl gas.

  • This compound: This reagent offers a more moderate reactivity profile. The benzotriazole moiety is an excellent leaving group, facilitating the nucleophilic acyl substitution. DFT calculations on similar triazole-ester systems indicate a lower transition state barrier for aminolysis compared to NHS-esters, suggesting a favorable kinetic profile.[1][2] This allows for efficient acylation under milder conditions than those typically required for acid anhydrides and avoids the harshness of acid chlorides.

  • Acid Anhydrides (e.g., 4-Methylbenzoic anhydride): These are generally less reactive than acid chlorides and N-acylbenzotriazoles. Their reactions often require heating or the use of catalysts, such as 4-dimethylaminopyridine (DMAP), to proceed at a practical rate. The byproduct is a carboxylic acid, which is less corrosive than HCl but can complicate purification.

Data Presentation: A Comparative Overview

The following tables summarize key performance indicators for this compound and its alternatives based on available computational and experimental data for analogous systems.

Table 1: Comparison of Calculated Activation Barriers for Aminolysis (DFT Studies)

Acylating Agent ClassModel ReactionComputational MethodCalculated Activation Barrier (kcal/mol)Reference
Triazole-EsterPrimary Amine + Triazole-EsterDFTLower than NHS-Ester[1][2]
N-Hydroxysuccinimide (NHS) EsterPrimary Amine + NHS-EsterDFTHigher than Triazole-Ester[1][2]

Table 2: Comparison of Experimental Reaction Conditions and Yields for Amide Formation

Acylating AgentNucleophileSolventCatalyst/AdditiveTemperature (°C)TimeYield (%)
N-AcylbenzotriazolesPrimary/Secondary AminesVarious (e.g., THF, CH2Cl2)NoneRoom Temperature0.5 - 24 hGood to Excellent
Acid ChloridesPrimary/Secondary AminesAprotic (e.g., CH2Cl2)Base (e.g., Et3N, Pyridine)0 - Room Temperature0.5 - 2 hHigh
Acid AnhydridesPrimary/Secondary AminesAprotic (e.g., CH2Cl2)Often requires catalyst (e.g., DMAP)Room Temperature to Reflux2 - 24 hModerate to High

Experimental and Computational Protocols

General Experimental Protocol for Amidation using this compound

To a solution of the amine (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) (5 mL) is added this compound (1.1 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired amide.

General Computational Protocol for DFT Calculations of Transition States

Transition state optimizations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)). The nature of the stationary points is confirmed by frequency calculations, where a transition state is characterized by a single imaginary frequency. The activation barrier is calculated as the energy difference between the transition state and the pre-reaction complex. Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

Signaling Pathways and Reaction Mechanisms

The acylation reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The following diagrams illustrate the key steps involved.

G General Nucleophilic Acyl Substitution Pathway Reactants This compound + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Product + Benzotriazole Intermediate->Products Leaving Group Departure

Caption: General mechanism of acylation.

G Experimental Workflow for Amide Synthesis cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A Dissolve Amine in Solvent B Add this compound A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Solvent Evaporation D->E Reaction Complete F Column Chromatography E->F G Isolated Amide Product F->G

References

The Versatility of 1-(4-Methylbenzoyl)-1H-benzotriazole in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical step in the synthesis of complex molecules. Among the myriad of available reagents, 1-(4-Methylbenzoyl)-1H-benzotriazole has emerged as a stable, efficient, and versatile option for the introduction of the 4-methylbenzoyl (p-toluoyl) group. This guide provides a comprehensive literature review of its applications, presenting a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.

This compound, a crystalline solid, offers significant advantages over traditional acylating agents like acyl chlorides. It is generally more stable, easier to handle, and its reactions often proceed under milder conditions with simpler work-up procedures. The benzotriazole moiety serves as an excellent leaving group, facilitating nucleophilic attack on the carbonyl carbon.

Synthesis of this compound

The synthesis of N-acylbenzotriazoles, including the 4-methylbenzoyl derivative, can be achieved through several high-yielding methods. One common approach involves the reaction of the corresponding carboxylic acid with 1H-benzotriazole in the presence of a coupling agent.

A robust method for the synthesis of N-acylbenzotriazoles involves the activation of a carboxylic acid with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (TEA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This one-pot synthesis proceeds through a mixed sulfonic-carboxylic anhydride intermediate, which then reacts with 1H-benzotriazole to afford the desired N-acylbenzotriazole in excellent yields, typically ranging from 90-97%. The reaction is generally complete within two hours at room temperature.[1]

An alternative route utilizes thionyl chloride to convert the carboxylic acid to its corresponding acyl chloride, which is then reacted with 1H-benzotriazole. This method also provides good to excellent yields of the N-acylbenzotriazole.

Applications in Organic Synthesis

The primary application of this compound lies in its utility as an acylating agent for various nucleophiles, including amines, alcohols, and carbanions.

Amide Bond Formation

The reaction of this compound with primary and secondary amines provides a straightforward and efficient method for the synthesis of amides. This reaction is particularly valuable in peptide synthesis and for the creation of complex molecular architectures in drug discovery. The reaction proceeds under neutral conditions, which is advantageous when working with sensitive substrates.

While direct comparative studies with quantitative data for this compound are not extensively documented in the readily available literature, the general class of N-acylbenzotriazoles has been shown to be highly effective. For instance, the acylation of various amines with N-acylbenzotriazoles generally provides high yields.

Experimental Protocol: General Procedure for Amide Synthesis using this compound

To a solution of the amine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) is added this compound (1.1 mmol). The reaction mixture is stirred at room temperature for a period of 2 to 12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to remove the benzotriazole byproduct, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

C-Acylation of Ketimine Anions

A notable application of acylbenzotriazoles, including the 4-methylbenzoyl derivative, is in the C-acylation of metalated ketimines to produce enaminones. Enaminones are valuable intermediates in the synthesis of various heterocyclic compounds. In a study by Katritzky et al., the reaction of lithiated ketimines with a range of N-acylbenzotriazoles afforded the corresponding enaminones in good to excellent yields (80-95%).[2] This method is reported to be superior to traditional methods that utilize esters for acylation.[2]

Experimental Protocol: Synthesis of Enaminones via Acylation of Ketimines

A solution of the ketimine (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 mmol) in THF is then added dropwise, and the mixture is stirred at this temperature for 1 hour. A solution of this compound (1.2 mmol) in anhydrous THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.[2]

Comparative Performance

While specific quantitative comparisons for this compound are scarce in the literature, a general comparison with a more traditional acylating agent, p-toluoyl chloride, can be made based on the known properties of N-acylbenzotriazoles.

FeatureThis compoundp-Toluoyl Chloride
Physical State Crystalline solidLiquid
Stability Generally stable and less sensitive to moistureHighly reactive and moisture-sensitive
Handling Easier and safer to handleCorrosive and lachrymatory, requires careful handling
Byproducts 1H-Benzotriazole (water-soluble salt upon basic workup)HCl (corrosive gas, requires a base to neutralize)
Reaction Conditions Typically neutral and mildOften requires a stoichiometric amount of base
Work-up Generally simpler, involving aqueous extractionMay require more rigorous purification to remove salts

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the synthesis and application of this compound, the following diagrams have been generated using the DOT language.

Synthesis_of_Acylbenzotriazole CarboxylicAcid p-Toluic Acid Intermediate Mixed Anhydride CarboxylicAcid->Intermediate + TsCl, TEA, DMAP TsCl Tosyl Chloride (TsCl) Base Triethylamine (TEA) DMAP DMAP (cat.) Product 1-(4-Methylbenzoyl)- 1H-benzotriazole Intermediate->Product + 1H-Benzotriazole Benzotriazole 1H-Benzotriazole

Caption: Synthesis of this compound.

Amide_Formation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amine Primary or Secondary Amine Mixing Mix in Solvent (e.g., DCM/THF) Stir at Room Temperature Amine->Mixing AcylatingAgent 1-(4-Methylbenzoyl)- 1H-benzotriazole AcylatingAgent->Mixing Wash Aqueous Wash (e.g., NaHCO3) Mixing->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Chromatography/Recrystallization) Concentrate->Purify Amide N-Substituted-4-methylbenzamide Purify->Amide

Caption: Experimental workflow for amide synthesis.

Conclusion

This compound stands as a valuable reagent in the synthetic chemist's toolkit. Its stability, ease of handling, and the mild conditions required for its reactions make it an attractive alternative to traditional acylating agents, particularly for the synthesis of amides and enaminones. While more direct comparative studies with quantitative data would further solidify its position, the existing literature on N-acylbenzotriazoles strongly supports its efficacy and versatility in a range of synthetic transformations. The detailed protocols and comparative information provided in this guide aim to assist researchers in making informed decisions for the successful implementation of this reagent in their synthetic endeavors.

References

Safety Operating Guide

Personal protective equipment for handling 1-(4-Methylbenzoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Methylbenzoyl)-1H-benzotriazole. Adherence to these procedures is vital for ensuring laboratory safety.

Hazard Identification and Precautions

Based on data for similar benzotriazole derivatives, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation. It may also cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Use only outdoors or in a well-ventilated area.

  • Avoid release to the environment.[1][2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Impervious gloves are recommended.
Respiratory Protection If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator is recommended. A particle filter is a suitable type.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential to minimize risks.

Experimental Workflow:

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet (for similar compounds) prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Work in a Well-Ventilated Area (e.g., Fume Hood) prep2->handle1 Proceed to Handling handle2 Avoid Dust Generation handle1->handle2 handle3 Weigh and Handle with Care handle2->handle3 disp1 Collect Waste in a Labeled, Sealed Container handle3->disp1 After Use disp2 Dispose of as Hazardous Waste (Follow Institutional Guidelines) disp1->disp2 spill Spill: Absorb with Inert Material, Collect, and Dispose as Hazardous Waste exposure Exposure: Follow First Aid Measures (See Below)

Caption: Workflow for safe handling and disposal.

First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • If on skin: Immediately wash with water and soap and rinse thoroughly.

  • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] Rinse mouth.[1][2]

  • If inhaled: Supply fresh air. If required, provide artificial respiration.

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep containers tightly closed.[3]

  • Store locked up.

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

  • The substance should be disposed of in an approved waste disposal plant.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.